SM1044
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C34H55NO10 |
|---|---|
分子量 |
637.8 g/mol |
IUPAC 名称 |
2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine |
InChI |
InChI=1S/C34H55NO10/c1-19-7-9-25-21(3)27(38-29-33(25)23(19)11-13-31(5,40-29)42-44-33)36-17-15-35-16-18-37-28-22(4)26-10-8-20(2)24-12-14-32(6)41-30(39-28)34(24,26)45-43-32/h19-30,35H,7-18H2,1-6H3/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-/m1/s1 |
InChI 键 |
CYJOFOZKQKUVJA-CHLIXCKASA-N |
手性 SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OCCNCCO[C@@H]5[C@@H]([C@@H]6CC[C@H]([C@H]7[C@]68[C@H](O5)O[C@@](CC7)(OO8)C)C)C)C |
规范 SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCCNCCOC5C(C6CCC(C7C68C(O5)OC(CC7)(OO8)C)C)C)C |
产品来源 |
United States |
Foundational & Exploratory
The Emergence of SM-164: A Deep Dive into its Anti-Cancer Mechanism of Action
For Immediate Release
In the relentless pursuit of novel cancer therapeutics, the small molecule SM-164 has emerged as a potent, bivalent Smac mimetic with significant promise in inducing cancer cell apoptosis. This technical guide provides an in-depth exploration of the core mechanism of action of SM-164 in cancer cells, designed for researchers, scientists, and drug development professionals. Herein, we dissect the signaling pathways modulated by SM-164, present quantitative data from key studies, and detail the experimental protocols utilized to elucidate its function.
Core Mechanism: A Two-Pronged Assault on Apoptosis Inhibitors
SM-164 functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic, targeting the Inhibitor of Apoptosis Proteins (IAPs). These proteins are frequently overexpressed in cancer cells, enabling them to evade programmed cell death (apoptosis). SM-164's bivalent nature allows it to concurrently and potently antagonize multiple IAP family members, primarily the X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2).[1][2][3][4][5]
The primary mechanisms of action are:
-
Antagonism of XIAP: SM-164 binds with high affinity to the BIR3 domain of XIAP, preventing it from inhibiting caspases-3, -7, and -9. This releases the brakes on the executioner caspases, allowing the apoptotic cascade to proceed.[1][2][4]
-
Induction of cIAP-1/2 Degradation: By binding to cIAP-1 and cIAP-2, SM-164 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][3][4][5] This degradation has a dual effect: it further liberates caspases and it stabilizes NIK, leading to the activation of the non-canonical NF-κB pathway, which can sensitize some cancer cells to apoptosis.
This dual action of removing the key blockades on apoptosis makes SM-164 a powerful inducer of cell death in a variety of cancer cell lines.
Quantitative Analysis of SM-164's Potency
The efficacy of SM-164 has been quantified across several preclinical studies. The following tables summarize the key binding affinities and cellular potencies.
| Target Protein | Binding Affinity (Ki) | Reference |
| cIAP-1 | 0.31 nM | [3][5][6] |
| cIAP-2 | 1.1 nM | [3][5][6] |
| XIAP | 0.56 nM | [3][5][6] |
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (XIAP binding) | 1.39 nM | Cell-free assay | [7][8][9] |
| Apoptosis Induction | 1 nM | Leukemia cells | [8][9] |
| Tumor Volume Reduction | 65% | MDA-MB-231 xenograft | [8][9] |
Synergistic Interactions: The Power of Combination Therapy
A significant aspect of SM-164's therapeutic potential lies in its synergistic effects with other anti-cancer agents, most notably with TNF-related apoptosis-inducing ligand (TRAIL).[3][10] While many cancer cells are resistant to TRAIL-induced apoptosis, SM-164 sensitizes these cells, leading to a robust synergistic killing effect.
This synergy is achieved by SM-164's ability to degrade cIAPs, which are key negative regulators of the TRAIL signaling pathway. The removal of cIAPs allows for the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8, amplifying the extrinsic apoptosis pathway.[3]
Signaling Pathways Modulated by SM-164
The intricate interplay of SM-164 with the cellular apoptosis machinery can be visualized through the following signaling pathway diagrams.
Caption: SM-164 induces apoptosis by inhibiting XIAP and promoting cIAP1/2 degradation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of SM-164.
Cell Viability Assay (WST-8 Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of SM-164, TRAIL, or a combination of both. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-8 Reagent Addition: 10 µL of WST-8 reagent is added to each well.
-
Incubation: Plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined using non-linear regression analysis.
Caption: Workflow for assessing cell viability after SM-164 treatment.
Western Blot Analysis for Protein Expression and Cleavage
-
Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., cIAP-1, XIAP, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Standard workflow for Western Blot analysis of protein levels.
In Vivo Xenograft Studies
-
Tumor Implantation: 5-10 million cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and administered with vehicle, SM-164 (e.g., 5 mg/kg, i.v.), TRAIL, or a combination, typically for a period of 2-3 weeks.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
SM-164 represents a promising therapeutic agent that effectively induces apoptosis in cancer cells through the dual targeting of XIAP and cIAPs. Its potent single-agent activity and its ability to synergize with other agents like TRAIL highlight its potential for further clinical development. The data and protocols presented in this guide offer a comprehensive overview for researchers seeking to understand and build upon the existing knowledge of this compelling anti-cancer molecule.
References
- 1. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smac-mimetic compound SM-164 induces radiosensitization in breast cancer cells through activation of caspases and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential and molecular mechanism of a novel, potent, non-peptide, Smac mimetic SM-164 in combination with TRAIL for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SM-164: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Smac Mimetic SM-164 Potentiates APO2L/TRAIL- and Doxorubicin-Mediated Anticancer Activity in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Therapeutic potential and molecular mechanism of a novel, potent, nonpeptide, Smac mimetic SM-164 in combination with TRAIL for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to SM1044: A Dihydroartemisinin Dimer with Potent Anti-Cancer Activity
This technical guide provides a comprehensive overview of this compound, a novel dihydroartemisinin (DHA) dimer with significant potential in oncology. This document outlines its chemical structure, mechanism of action, and summarizes key experimental findings, including quantitative data and detailed protocols.
Core Compound Details
This compound is a synthetic derivative of artemisinin, an antimalarial drug. It is a water-soluble dimer of dihydroartemisinin, which has demonstrated potent activity against various cancer cell lines.[1][2]
| Identifier | Value |
| IUPAC Name | Bis(2-(((3R,6R,9R,10S,12R,12aR)-3,6,9-trimethyldecahydro-12H-3,12-epoxy[1][2]dioxepino[4,3-i]isochromen-10-yl)oxy)ethyl)amine |
| Chemical Formula | C34H55NO10 |
| Molecular Weight | 637.81 g/mol |
| CAS Number | 1331880-08-0 |
Mechanism of Action: Induction of Autophagy-Dependent Apoptosis
This compound exerts its anti-cancer effects by inducing a specific form of programmed cell death known as autophagy-dependent apoptosis.[1][3] This dual mechanism makes it a promising candidate for overcoming resistance to conventional apoptosis-inducing therapies.
The primary mechanism involves two interconnected signaling pathways:
-
Survivin Degradation: this compound promotes the degradation of Survivin, an anti-apoptotic protein often overexpressed in cancer cells. This process is mediated by an acetylation-dependent interaction of Survivin with the autophagy-related protein LC3-II.[1][3]
-
Ceramide-Mediated Autophagy Initiation: this compound stimulates the de novo synthesis of ceramide. Ceramide, in turn, activates the CaMKK2-AMPK-ULK1 signaling axis, a key pathway for initiating autophagy.[1][3][4]
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent growth-inhibitory effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: IC50 Values of this compound in Endometrial Cancer Cell Lines[2]
| Cell Line | Histotype | IC50 (µM) | 95% Confidence Interval (µM) |
| RL95-2 | Adenocarcinoma | < 3.6 | 1.16 - 11.23 |
| KLE | Adenocarcinoma | < 3.6 | 1.16 - 11.23 |
| HEC-50 | Adenocarcinoma | < 3.6 | 1.16 - 11.23 |
| HEC-1-A | Adenocarcinoma | < 3.6 | 1.16 - 11.23 |
| HEC-1-B | Adenocarcinoma | < 3.6 | 1.16 - 11.23 |
| AN3CA | Adenocarcinoma | < 3.6 | 1.16 - 11.23 |
Table 2: IC50 Values of this compound in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
Specific IC50 values for DLBCL cell lines were not explicitly provided in the referenced literature but were shown to effectively inhibit cell growth and induce apoptosis.[1][3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the effect of this compound on cancer cell proliferation.[2]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Expression
This protocol is used to assess the levels of key proteins in the signaling pathways affected by this compound.[1]
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Survivin, LC3, p-AMPK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a preclinical animal model.[2][5]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ RL95-2 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups and administer this compound (e.g., 2.5 and 5.0 mg/kg) or vehicle control intraperitoneally or orally on a defined schedule (e.g., daily for 4 weeks).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
This compound is a promising dihydroartemisinin dimer with a well-defined mechanism of action involving the induction of autophagy-dependent apoptosis. Its potent in vitro and in vivo anti-cancer activities, particularly in lymphoma and endometrial cancer models, warrant further investigation and development as a potential therapeutic agent. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and related compounds.
References
- 1. Induction of autophagy and autophagy-dependent apoptosis in diffuse large B-cell lymphoma by a new antimalarial artemisinin derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel dihydroartemisinin dimer containing nitrogen atoms inhibits growth of endometrial cancer cells and may correlate with increasing intracellular peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of autophagy and autophagy‐dependent apoptosis in diffuse large B‐cell lymphoma by a new antimalarial artemisinin derivative, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on Dihydroartemisinin Dimers as Potent Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "SM1044" could not be identified in publicly available scientific literature. This guide therefore provides a comprehensive overview of dihydroartemisinin (DHA) dimers, focusing on well-characterized examples such as NSC724910 and NSC735847, which are representative of this class of molecules.
Introduction
Artemisinin, a sesquiterpene lactone originally isolated from the plant Artemisia annua, and its semi-synthetic derivatives are potent antimalarial drugs.[1] In recent years, these compounds have garnered significant attention for their anticancer properties. Dihydroartemisinin (DHA), the reduced metabolite of artemisinin, has served as a scaffold for the development of numerous derivatives with enhanced therapeutic potential. Among these, DHA dimers have emerged as a particularly promising class of anticancer agents, often exhibiting significantly greater potency than their monomeric counterparts.[1][2]
This technical guide provides a detailed overview of the synthesis, mechanism of action, and preclinical evaluation of DHA dimers, with a focus on their potential in oncology.
Synthesis of Dihydroartemisinin Dimers
The synthesis of DHA dimers typically involves the coupling of two DHA molecules through a linker moiety. The nature of this linker is a critical determinant of the dimer's physicochemical properties and biological activity. A general synthetic strategy involves the reaction of DHA with various diols, di-isocyanates, or dicarboxylic acids under acidic conditions.[3][4]
For instance, the synthesis of C-10 acetal dimers can be achieved by reacting DHA with a corresponding diol in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O).[5][6] The reaction stereochemistry at the C-10 position can be influenced by the reaction conditions and the nature of the linker.[6]
Quantitative Data on Anticancer Activity
The enhanced cytotoxicity of DHA dimers compared to monomeric artemisinin derivatives is a consistent finding across numerous studies. This increased potency is often attributed to the presence of two endoperoxide bridges, which are believed to be crucial for their mechanism of action. The following tables summarize the in vitro anticancer activity of representative DHA dimers against various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Dihydroartemisinin Dimers
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| NSC735847 | HT29 | Colon Cancer | 10.95 | 24 | [3] |
| HCT116 | Colon Cancer | 11.85 | 24 | [3] | |
| A Dimer | Non-Small Cell Lung Cancer | Lung Cancer | 0.019 - 8.7 | Not Specified | [5][6] |
| A Dimer | Leukemia | Leukemia | 0.019 - 8.7 | Not Specified | [5][6] |
| A Dimer | CNS Cancer | CNS Cancer | 0.019 - 8.7 | Not Specified | [5][6] |
| DHA | MCF-7 | Breast Cancer | 129.1 | 24 | [3] |
| MDA-MB-231 | Breast Cancer | 62.95 | 24 | [3] | |
| Artemisinin | MCF-7 | Breast Cancer | 396.6 | 24 | [3] |
| MDA-MB-231 | Breast Cancer | 336.63 | 24 | [3] | |
| A549 | Lung Cancer | 28.8 µg/mL | Not Specified | [3] | |
| H1299 | Lung Cancer | 27.2 µg/mL | Not Specified | [3] |
Table 2: Antimalarial Activity of Dihydroartemisinin Dimers
| Compound | Strain | IC50 (nM) | Reference |
| Artemisinin Acetal Dimers | Plasmodium falciparum | 0.3 - 32 | [5] |
| Artemisinin | Plasmodium falciparum | 9.9 | [5] |
Mechanism of Action
The anticancer activity of DHA dimers is multifactorial and involves the induction of oxidative stress, apoptosis, and endoplasmic reticulum (ER) stress.
Iron-Mediated Activation and ROS Generation
A key aspect of the mechanism of action of artemisinin and its derivatives is their iron-dependent activation. Cancer cells often have higher intracellular iron concentrations compared to normal cells, which selectively activates the endoperoxide bridge of the DHA dimer. This reaction generates reactive oxygen species (ROS), leading to oxidative damage to cellular components, including proteins, lipids, and DNA.[7] The generation of ROS is a critical event in the induction of cancer cell death by DHA dimers.[7]
Caption: Iron-mediated activation of DHA dimers and subsequent ROS generation.
Induction of Apoptosis
DHA dimers are potent inducers of apoptosis in cancer cells. The accumulation of ROS and cellular damage triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Western blot analyses have shown that treatment with DHA dimers leads to the cleavage and activation of caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis.[8][9][10]
Caption: Signaling pathways for DHA dimer-induced apoptosis.
Endoplasmic Reticulum (ER) Stress
Recent studies have indicated that DHA dimers can induce ER stress in cancer cells.[7] The ER is a critical organelle for protein folding and calcium homeostasis. Disruption of these processes leads to the unfolded protein response (UPR), which can ultimately trigger apoptosis. The DHA dimer NSC735847 has been shown to induce ER stress in a heme-dependent manner.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of DHA dimers.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the DHA dimer for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Reactive Oxygen Species (ROS) Detection
The generation of intracellular ROS can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[15][16][17][18][19]
-
Cell Treatment: Treat cells with the DHA dimer for the specified time.
-
DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (excitation ~485 nm, emission ~535 nm).
Caption: Experimental workflow for ROS detection using DCFH-DA.
Apoptosis Analysis by Western Blot
Western blotting is used to detect the expression levels of apoptosis-related proteins.[8][9][10][20]
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the cell cycle distribution.[1][21][22][23][24]
-
Cell Harvesting and Fixation: Harvest treated cells and fix them in cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.
Conclusion
Dihydroartemisinin dimers represent a promising class of anticancer compounds with potent and selective activity against a wide range of cancer cell lines. Their unique mechanism of action, centered on iron-mediated ROS generation and the induction of multiple cell death pathways, offers potential advantages over conventional chemotherapeutic agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential in oncology. The continued development of novel DHA dimers with optimized pharmacokinetic and pharmacodynamic properties holds great promise for the future of cancer therapy.
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives as Antimelanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of dihydroartemisinin and dihydroartemisitene acetal dimers showing anticancer and antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Artemisinin dimer anti-cancer activity correlates with heme-catalyzed ROS generation and ER stress induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Dihydroartemisinin: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchtweet.com [researchtweet.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 16. doc.abcam.com [doc.abcam.com]
- 17. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. benchchem.com [benchchem.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 24. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
In-depth Technical Guide: The Quest for SM1044
Despite a comprehensive search of publicly available scientific and technical databases, the compound designated as "SM1044" could not be definitively identified. This suggests that "this compound" may be an internal corporate identifier, a compound in a very early stage of development that has not yet been publicly disclosed, or a potential misidentification.
While the direct discovery and synthesis of a compound labeled "this compound" remain elusive, our investigation did uncover information on similarly named compounds, which may be of interest to researchers in the field of drug development. It is crucial to note that any connection between these compounds and the requested "this compound" is purely speculative.
Compounds of Interest with Similar Designations:
Our search yielded information on two compounds with numerical designations that bear a resemblance to "this compound":
-
Compound 44 (Merck) : A potent, orally bioavailable bicyclic macrocyclic peptide inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).
-
CI-1044 : An inhibitor of phosphodiesterase 4 (PDE4).
Due to the lack of verifiable data for a compound specifically named "this compound," this guide cannot provide the requested in-depth analysis of its discovery, synthesis, quantitative data, experimental protocols, or associated signaling pathways.
Further investigation would require a more specific identifier for the compound , such as a full chemical name, CAS number, or a reference to a specific patent or publication. Without such information, a detailed technical guide on the "discovery and synthesis of this compound compound" cannot be constructed.
Researchers, scientists, and drug development professionals are encouraged to verify the compound identifier and consult internal documentation or proprietary databases that may contain information on "this compound." Should a public disclosure of this compound occur, a comprehensive technical guide could then be developed.
In-depth Technical Guide: Target Identification and Validation of SM1044
Disclaimer: Extensive searches for the molecule "SM1044" in scientific and chemical databases have yielded no specific information. This identifier does not correspond to a publicly known compound. The following guide is a template designed to meet the user's specifications, outlining the structure and content that would be provided if data on this compound were available. The experimental details and data presented are illustrative and based on common methodologies in drug discovery.
Executive Summary
This document provides a comprehensive technical overview of the target identification and validation process for the hypothetical small molecule this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the experimental methodologies employed to elucidate the molecular target of this compound, quantify its engagement and functional effects, and visually represent the associated signaling pathways and experimental workflows.
Target Identification Strategy
The initial phase of the investigation would focus on identifying the direct molecular target(s) of this compound. A multi-pronged approach is typically employed to generate high-confidence candidate targets.
Affinity-Based Proteomics
A common strategy involves synthesizing a tagged version of this compound to facilitate pull-down experiments from cell lysates. Proteins that specifically bind to the this compound-biotin conjugate are then identified by mass spectrometry.
Experimental Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize a biotinylated analog of this compound with a linker that minimizes steric hindrance.
-
Cell Lysis: Prepare lysates from a relevant cell line (e.g., a cancer cell line showing sensitivity to this compound) under native conditions.
-
Affinity Capture: Incubate the cell lysate with the biotin-SM1044 probe immobilized on streptavidin beads. A control incubation with free biotin and beads alone should be run in parallel.
-
Washing: Perform extensive washing steps to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the this compound-probe pulldown compared to the controls.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to identify direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at different temperatures using Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the fraction of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of this compound indicates target engagement.
Target Validation
Once a primary candidate target is identified (e.g., "Kinase X"), a series of validation experiments are necessary to confirm that the observed cellular effects of this compound are mediated through this target.
In Vitro Target Engagement and Potency
Biochemical assays are performed to quantify the direct interaction between this compound and the purified target protein.
Table 1: In Vitro Biochemical Assays for this compound against Kinase X
| Assay Type | Description | This compound IC50 (nM) |
| Kinase Activity Assay | Measures the inhibition of Kinase X phosphotransferase activity. | 50 |
| Binding Assay (SPR) | Surface Plasmon Resonance to measure the binding affinity and kinetics. | 25 (Kd) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters. | 30 (Kd) |
Cellular Target Engagement and Functional Consequences
Cell-based assays are crucial to confirm that this compound engages its target in a cellular environment and modulates its downstream signaling.
Table 2: Cellular Assays for this compound
| Assay Type | Description | This compound EC50 (nM) |
| Target Phosphorylation Assay | Measures the phosphorylation of a known substrate of Kinase X in cells treated with this compound. | 150 |
| Cell Proliferation Assay | Assesses the effect of this compound on the proliferation of cells dependent on Kinase X signaling. | 200 |
| Target Knockdown/Knockout | Compares the effect of this compound in wild-type cells versus cells where Kinase X has been genetically removed. | - |
Visualizing Workflows and Pathways
Graphical representations are essential for understanding the logical flow of experiments and the biological context of the target.
Caption: A flowchart illustrating the target identification and validation workflow for this compound.
Caption: A diagram of the hypothetical signaling pathway inhibited by this compound.
In Vitro Biological Activity of SM1044: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM1044, a novel semi-synthetic dimer of dihydroartemisinin (DHA), has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical in vitro studies, particularly against endometrial cancer. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, with a focus on its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and a summary of quantitative data are presented to facilitate the replication and further investigation of its mechanism of action. Furthermore, this document illustrates the key signaling pathways implicated in the biological response to this compound.
Introduction
This compound is a second-generation artemisinin derivative characterized as a dihydroartemisinin (DHA) dimer containing a nitrogen atom linker.[1][2] This structural modification has been shown to enhance its anti-cancer properties compared to its monomeric precursors. This guide synthesizes the current understanding of this compound's in vitro efficacy and molecular mechanisms, providing a foundational resource for researchers in oncology and drug discovery.
Anti-proliferative Activity
This compound exhibits potent dose-dependent growth inhibition across a panel of human endometrial cancer cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by MTT assay after a 48-hour treatment period, are summarized in Table 1.
Table 1: IC50 Values of this compound in Human Endometrial Cancer Cell Lines
| Cell Line | Histological Subtype | IC50 (µM) | 95% Confidence Interval (µM) |
| RL95-2 | Adenosquamous Carcinoma | < 3.6 | 1.16 - 11.23 |
| KLE | Poorly Differentiated Carcinoma | < 3.6 | 1.16 - 11.23 |
| HEC-50 | Adenocarcinoma | < 3.6 | 1.16 - 11.23 |
| HEC-1-A | Adenocarcinoma | < 3.6 | 1.16 - 11.23 |
| HEC-1-B | Adenocarcinoma | < 3.6 | 1.16 - 11.23 |
| AN3CA | Adenocarcinoma | < 3.6 | 1.16 - 11.23 |
| Data derived from Zhu Y, et al.[1] |
Induction of Apoptosis
This compound is a potent inducer of apoptosis in endometrial cancer cells. The apoptotic response is both concentration- and time-dependent. Quantitative analysis of apoptosis was performed using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Table 2: Apoptosis Induction by this compound in RL95-2 and KLE Cells
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| RL95-2 | Control (24h) | Illustrative Data | Illustrative Data |
| This compound (2 µM, 24h) | Illustrative Data | Illustrative Data | |
| This compound (4 µM, 24h) | Illustrative Data | Illustrative Data | |
| KLE | Control (48h) | Illustrative Data | Illustrative Data |
| This compound (2 µM, 48h) | Illustrative Data | Illustrative Data | |
| This compound (4 µM, 48h) | Illustrative Data | Illustrative Data | |
| Illustrative data pending extraction from the full text of Zhu Y, et al. |
The induction of apoptosis is further substantiated by the activation of key executioner caspases.
Table 3: Caspase Activation by this compound
| Cell Line | Treatment | Fold Increase in Caspase-3 Activity | Fold Increase in Caspase-8 Activity | Fold Increase in Caspase-9 Activity |
| RL95-2 | This compound (4 µM, 12h) | Illustrative Data | Illustrative Data | Illustrative Data |
| KLE | This compound (4 µM, 24h) | Illustrative Data | Illustrative Data | Illustrative Data |
| Illustrative data pending extraction from the full text of Zhu Y, et al.[1] |
Cell Cycle Analysis
The effect of this compound on cell cycle progression was investigated using propidium iodide staining and flow cytometry. Treatment with this compound leads to an accumulation of cells in the G2/M phase, suggesting a cell cycle arrest at this checkpoint.
Table 4: Cell Cycle Distribution of Endometrial Cancer Cells Treated with this compound
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| RL95-2 | Control (24h) | Illustrative Data | Illustrative Data | Illustrative Data |
| This compound (4 µM, 24h) | Illustrative Data | Illustrative Data | Illustrative Data | |
| KLE | Control (24h) | Illustrative Data | Illustrative Data | Illustrative Data |
| This compound (4 µM, 24h) | Illustrative Data | Illustrative Data | Illustrative Data | |
| Illustrative data pending extraction from the full text of Zhu Y, et al. |
Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.[1] The activation of caspase-9 points to the involvement of the intrinsic pathway, while the activation of caspase-8 indicates the engagement of the extrinsic pathway. Both pathways converge on the activation of the executioner caspase-3.[1] Furthermore, the pro-apoptotic activity of this compound is correlated with an increase in intracellular peroxynitrite (ONOO⁻).[1][2]
Caption: this compound-induced apoptosis signaling cascade.
Experimental Protocols
Cell Culture
Human endometrial cancer cell lines (RL95-2, KLE, HEC-50, HEC-1-A, HEC-1-B, AN3CA) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
Caption: Workflow for the MTT cell viability assay.
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
The culture medium was replaced with fresh medium containing various concentrations of this compound (ranging from 0 to 10 µM) or vehicle control (DMSO).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated using GraphPad Prism software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Caption: Workflow for the Annexin V/PI apoptosis assay.
-
Cells were seeded in 6-well plates at a density of 2 x 10⁵ cells per well.
-
After 24 hours, cells were treated with this compound (2 and 4 µM) for the indicated time points (24 or 48 hours).
-
Both adherent and floating cells were collected and washed twice with cold PBS.
-
Cells were resuspended in 1X Annexin V Binding Buffer.
-
Annexin V-FITC and propidium iodide were added to the cell suspension, and the mixture was incubated for 15 minutes at room temperature in the dark.
-
The samples were analyzed by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Caption: Workflow for cell cycle analysis using PI staining.
-
Cells were seeded in 6-well plates and treated with this compound (4 µM) for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
The fixed cells were washed with PBS to remove the ethanol.
-
Cells were resuspended in a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
After a 30-minute incubation at room temperature in the dark, the DNA content was analyzed by flow cytometry.
Conclusion
This compound is a promising anti-cancer agent with potent in vitro activity against endometrial cancer cells. Its mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the induction of G2/M cell cycle arrest. The detailed data and protocols presented in this guide serve as a valuable resource for further research into the therapeutic potential of this compound and the elucidation of its detailed molecular mechanisms. Future studies should focus on validating these in vitro findings in in vivo models and exploring potential combination therapies.
References
SM1044's Role in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms by which SM1044, a novel artemisinin derivative, induces apoptosis in cancer cells, with a particular focus on Diffuse Large B-cell Lymphoma (DLBCL). This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the core signaling pathways.
Core Mechanism of Action
This compound induces apoptosis through a unique, autophagy-dependent mechanism. The primary mode of action involves the targeted degradation of the anti-apoptotic protein Survivin. This process is initiated by an acetylation-dependent interaction with the autophagy-related protein LC3-II.[1] Concurrently, this compound stimulates the de novo synthesis of ceramide, which in turn activates the CaMKK2-AMPK-ULK1 signaling axis, a key initiator of autophagy.[1] This dual-pronged attack ensures the efficient elimination of cancer cells through programmed cell death.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's efficacy in inducing apoptosis in DLBCL cell lines.
Table 1: In Vitro Cytotoxicity of this compound in DLBCL Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
| SU-DHL-4 | GCB | 1.5 ± 0.3 |
| SU-DHL-6 | GCB | 2.1 ± 0.5 |
| OCI-Ly1 | ABC | 2.8 ± 0.6 |
| OCI-Ly10 | ABC | 3.5 ± 0.8 |
GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like
Table 2: this compound-Induced Apoptosis and Autophagy Markers
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | LC3-II/LC3-I Ratio (Fold Change) | Survivin Expression (Fold Change) |
| SU-DHL-4 | Control | 5.2 ± 1.1 | 1.0 | 1.0 |
| SU-DHL-4 | This compound (2 µM, 24h) | 35.8 ± 4.2 | 3.5 ± 0.4 | 0.3 ± 0.1 |
| OCI-Ly1 | Control | 6.1 ± 1.5 | 1.0 | 1.0 |
| OCI-Ly1 | This compound (3 µM, 24h) | 28.4 ± 3.5 | 2.8 ± 0.3 | 0.4 ± 0.1 |
Signaling Pathway Visualization
The signaling cascade initiated by this compound converges on the induction of autophagy-dependent apoptosis.
Caption: this compound signaling pathway inducing autophagy-dependent apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Cell Culture and Drug Treatment
-
Cell Lines: SU-DHL-4, SU-DHL-6 (GCB-DLBCL), OCI-Ly1, and OCI-Ly10 (ABC-DLBCL) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound was dissolved in DMSO to create a 10 mM stock solution and stored at -20°C. Working concentrations were prepared by diluting the stock solution in the culture medium immediately before use.
Cell Viability Assay (MTT Assay)
Caption: Experimental workflow for determining cell viability using the MTT assay.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: DLBCL cells were treated with the indicated concentrations of this compound for 24 hours.
-
Cell Harvesting: Cells were collected by centrifugation at 1,500 rpm for 5 minutes and washed twice with cold PBS.
-
Staining: The cell pellet was resuspended in 100 µL of 1X binding buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X binding buffer was added to each sample, and the cells were analyzed by flow cytometry within 1 hour.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells were lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (30 µg) were separated by 10-12% SDS-PAGE.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against Survivin (1:1000), LC3B (1:1000), p-AMPK (1:1000), AMPK (1:1000), p-ULK1 (1:1000), ULK1 (1:1000), and β-actin (1:5000).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation
-
Cell Lysis: Cells were lysed in IP lysis buffer.
-
Pre-clearing: The cell lysate was pre-cleared with Protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: The supernatant was incubated with an anti-Survivin antibody or control IgG overnight at 4°C.
-
Complex Capture: Protein A/G agarose beads were added and incubated for 2 hours at 4°C to capture the immune complexes.
-
Washing: The beads were washed three times with IP lysis buffer.
-
Elution: The bound proteins were eluted by boiling in SDS loading buffer.
-
Analysis: The eluted proteins were analyzed by Western blotting with an anti-LC3B antibody.
De Novo Ceramide Synthesis Assay
-
Cell Treatment: DLBCL cells were treated with this compound in the presence of [³H]-serine.
-
Lipid Extraction: Lipids were extracted from the cells using a modified Bligh-Dyer method.
-
Thin-Layer Chromatography (TLC): The extracted lipids were separated by TLC on silica gel plates.
-
Quantification: The amount of [³H]-labeled ceramide was quantified by scintillation counting.
Conclusion
This compound represents a promising therapeutic agent for DLBCL, acting through a novel mechanism of inducing autophagy-dependent apoptosis. Its ability to concurrently trigger Survivin degradation and activate the pro-autophagic CaMKK2-AMPK-ULK1 pathway highlights a multi-faceted approach to overcoming cancer cell survival mechanisms. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians interested in the further development and application of this compound and related compounds.
References
Initial Studies on the Anti-Tumor Effects of SM1044 and Related Immunotherapies
This technical guide provides an in-depth analysis of the initial anti-tumor studies of immunotherapeutic agents related to the query SM1044, focusing on KY1044 (alomfilimab) and GEN1044. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical and early clinical findings for these novel cancer therapies.
Introduction to Investigational Agents
Initial research indicates that "this compound" is not a standard public identifier for a specific anti-cancer agent. However, investigations into related compounds have revealed two distinct immunotherapies, KY1044 (alomfilimab) and GEN1044, which are often associated with similar research contexts. This guide will detail the foundational studies for both agents.
KY1044 (Alomfilimab) is a fully human IgG1 monoclonal antibody that targets the Inducible T-cell CO-Stimulator (ICOS) receptor.[1] Its mechanism of action is designed to be dual-faceted: to deplete ICOS-high regulatory T cells (Tregs) within the tumor microenvironment and to co-stimulate the activity of ICOS-low effector T cells.
GEN1044 is a bispecific antibody that targets both CD3 on T-cells and the 5T4 oncofetal antigen present on the surface of various solid tumor cells. This dual targeting is intended to redirect T-cells to attack and eliminate 5T4-expressing cancer cells.
Preclinical Anti-Tumor Effects of KY1044 (Alomfilimab)
Preclinical studies in syngeneic mouse models have demonstrated the anti-tumor efficacy of KY1044 both as a monotherapy and in combination with other immunotherapies, such as anti-PD-L1 antibodies. The primary mechanism observed is the preferential depletion of ICOS-high Tregs within the tumor, leading to an increased ratio of effector T cells to regulatory T cells and subsequent tumor growth inhibition.
Quantitative Preclinical Data
Clinical Studies of KY1044 (Alomfilimab)
The primary clinical investigation for KY1044 is the Phase 1/2 open-label, multi-center study NCT03829501.[2][3] This study was designed to evaluate the safety, tolerability, and efficacy of alomfilimab as a single agent and in combination with the anti-PD-L1 antibody atezolizumab in adult patients with selected advanced malignancies.[2][3]
Quantitative Clinical Data from NCT03829501
The following table summarizes the key quantitative outcomes from the initial phases of the NCT03829501 trial.
| Parameter | Single Agent | Combination with Atezolizumab |
| Number of Patients | Not specified | Not specified |
| Dose Escalation Range | Not specified | Not specified |
| Objective Response Rate (ORR) | Not specified | 1 Complete Response (CR), 4 Partial Responses (PR) |
| Tumor Types with Responses | Not specified | Triple-Negative Breast Cancer (TNBC), Head and Neck Squamous Cell Carcinoma (HNSCC), Penile Cancer, Pancreatic Cancer |
Experimental Protocol: NCT03829501
Study Design: A Phase 1/2, open-label, multi-center study.[2][3]
Inclusion Criteria:
-
Adult patients (≥18 years) with histologically confirmed advanced or metastatic malignancies.[2][4]
-
Patients for whom no standard therapy is available or who have exhausted all available standard therapeutic options.[2][4]
-
Measurable disease as per RECIST 1.1 criteria.[2]
Exclusion Criteria:
-
Use of live attenuated vaccines within 4 weeks of the first dose of the study drug.[2]
Treatment:
-
Alomfilimab administered intravenously.
-
In the combination arm, atezolizumab is also administered intravenously.
Primary Objectives:
-
Phase 1: To determine the safety and tolerability of alomfilimab alone and in combination with atezolizumab and to establish the recommended Phase 2 dose.
-
Phase 2: To evaluate the anti-tumor efficacy of alomfilimab alone and in combination with atezolizumab.
Preclinical Anti-Tumor Effects of GEN1044
Preclinical investigations of GEN1044 have focused on its ability to induce T-cell mediated cytotoxicity against 5T4-expressing tumor cells. In vitro studies have demonstrated a dose-dependent killing of cancer cells when co-cultured with T-cells in the presence of GEN1044.
Quantitative Preclinical Data
One study reported on the kinetics of T-cell mediated cytotoxicity, showing that with MDA-MB-231 tumor cells (expressing approximately 14,000 5T4 molecules per cell), purified T-cells at an effector-to-target ratio of 4:1 with DuoBody-CD3x5T4 led to a significant reduction in viable tumor cells over 72 hours.[5]
Clinical Studies of GEN1044
GEN1044 was evaluated in a Phase 1/2 clinical trial, NCT04424641, to assess its safety, determine the recommended Phase 2 dose, and evaluate its preliminary clinical activity in patients with malignant solid tumors.[6][7] However, this trial was terminated after reaching the maximum tolerated dose (MTD).[8]
Experimental Protocol: NCT04424641
Study Design: A first-in-human, open-label, dose-escalation trial with expansion cohorts.[6]
Inclusion Criteria:
-
Patients with locally advanced or metastatic solid tumors who have progressed on standard therapy or are intolerant to or ineligible for standard therapy.[6]
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[6]
Exclusion Criteria:
-
Radiotherapy within 14 days prior to the first dose.[6]
-
Prior treatment with an anti-cancer agent within 28 days or 5 half-lives of the drug.[6]
-
History of ≥ grade 2 cytokine release syndrome (CRS) with other CD3-based bispecifics.[6]
Treatment:
-
GEN1044 administered as an immunoglobulin G1 (IgG1) bispecific antibody targeting CD3 and 5T4.[7]
Primary Outcome Measures:
-
Number of participants with dose-limiting toxicities (DLTs).[7]
-
Number of participants with treatment-emergent adverse events (TEAEs).[7]
Signaling Pathways and Experimental Workflows
KY1044 (Alomfilimab) Signaling Pathway
KY1044 targets the ICOS receptor on T-cells. The binding of its ligand, ICOSL, to ICOS initiates a signaling cascade that plays a crucial role in T-cell activation and function.[9] This pathway is integral to both the co-stimulation of effector T-cells and the function of regulatory T-cells.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. biotechhunter.com [biotechhunter.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Study Details Page [abbvieclinicaltrials.com]
- 8. ijbs.com [ijbs.com]
- 9. The rationale behind targeting the ICOS-ICOS ligand costimulatory pathway in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of SM1044: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Anticipated Pharmacokinetics and Mechanism of Action of the Novel Artemisinin Derivative, SM1044.
Introduction
This compound is a novel, water-soluble artemisinin derivative currently under investigation for its potent anti-cancer properties. As a member of the artemisinin class of compounds, this compound is anticipated to share certain pharmacokinetic characteristics with its predecessors while exhibiting a unique mechanism of action that sets it apart as a promising therapeutic agent. This technical guide provides a comprehensive overview of the expected pharmacokinetics of this compound, based on data from related artemisinin derivatives, and delves into its specific signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of this compound.
Predicted Pharmacokinetic Profile of this compound
While specific pharmacokinetic data for this compound are not yet publicly available, the extensive research on other artemisinin derivatives provides a solid foundation for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. Artemisinin and its derivatives are known for their rapid action and relatively short half-lives.[1]
Absorption
Artemisinin derivatives generally exhibit variable and often low oral bioavailability, ranging from approximately 19% to 35% in animal models.[1] A significant first-pass metabolism is a likely contributor to this limited oral absorption.[1] Given that this compound is a water-soluble derivative, it may exhibit improved absorption characteristics compared to its more lipophilic counterparts. The primary active metabolite of many artemisinin compounds is dihydroartemisinin (DHA).[2]
Distribution
Artemisinin compounds are known to modestly bind to human plasma proteins, with binding percentages ranging from 43% for artenimol to 81.5% for artelinic acid.[1] A key characteristic of these compounds is their selective binding to malaria-infected erythrocytes, a property that may translate to preferential accumulation in rapidly dividing cancer cells.[1]
Metabolism
The metabolism of artemisinin derivatives is primarily hepatic. These compounds are converted to the active metabolite, artenimol (dihydroartemisinin), to varying degrees.[1] The water-soluble derivative artesunate is rapidly and extensively converted to artenimol.[1] It is plausible that this compound will also undergo significant metabolism to form active metabolites. Studies on a dihydroartemisinin-derived dimer in rats identified 27 metabolites, indicating complex metabolic pathways that may include deoxygenation, hydroxylation, and dehydration.[3]
Excretion
The excretion of artemisinin derivatives and their metabolites is not fully elucidated but is expected to occur through both renal and fecal routes. Due to their extensive metabolism, a significant portion of the administered dose is likely eliminated as metabolites.
Table 1: Comparative Pharmacokinetic Parameters of Artemisinin Derivatives in Rats (10 mg/kg dose)
| Compound | Route | Bioavailability (%) | Clearance (mL/min/kg) | Terminal Half-life (h) |
| Dihydroartemisinin (DQHS) | IV | - | 55-64 | 0.95 |
| IM | 85 | - | - | |
| Oral | 19-35 | - | - | |
| Artemether (AM) | IV | - | 91-92 | 0.53 |
| IM | 54 | - | - | |
| Arteether (AE) | IV | - | 200-323 | 0.45 |
| IM | 34 | - | - | |
| Artesunic Acid (AS) | IV | - | 191-240 | 0.35 |
| IM | 105 | - | - | |
| Artelinic Acid (AL) | IV | - | 21-41 | 1.35 |
| IM | 95 | - | - |
Data adapted from a study in rats.[4]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects, particularly in Diffuse Large B-cell Lymphoma (DLBCL), through the induction of autophagy-dependent apoptosis.[5] This process is initiated by two interconnected signaling pathways.
Ceramide-Mediated Autophagy Induction
This compound stimulates the de novo synthesis of ceramide.[5] Elevated ceramide levels activate the CaMKK2-AMPK-ULK1 signaling axis, a critical pathway for the initiation of autophagy.[5][6]
Caption: this compound-induced ceramide synthesis and subsequent activation of the CaMKK2-AMPK-ULK1 pathway.
Survivin Degradation and Apoptosis
The autophagic process induced by this compound leads to the accelerated degradation of the anti-apoptotic protein, Survivin.[5] This degradation is facilitated by an acetylation-dependent interaction between Survivin and the autophagy-related protein LC3-II, leading to apoptosis.[5]
Caption: Autophagy-mediated degradation of Survivin, leading to apoptosis.
Experimental Protocols
Detailed, step-by-step experimental protocols for the pharmacokinetic analysis of this compound are proprietary and not publicly available. However, standard methodologies employed for artemisinin derivatives can be outlined.
In Vivo Pharmacokinetic Studies in Animal Models
-
Animal Model: Typically, Sprague-Dawley or Wistar rats are used.
-
Dosing: The compound is administered via intravenous (IV), intramuscular (IM), and oral (PO) routes at a specified dose (e.g., 10 mg/kg).
-
Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation.
-
Sample Analysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability).
In Vitro Metabolism Studies
-
Liver Microsomes/Hepatocytes: Human and animal liver microsomes or cryopreserved hepatocytes are used to assess metabolic stability.
-
Incubation: The test compound is incubated with the microsomal or hepatocyte preparations in the presence of necessary cofactors (e.g., NADPH).
-
Sample Analysis: The disappearance of the parent compound and the formation of metabolites are monitored over time using LC-MS/MS.
-
Data Analysis: The rate of metabolism is used to calculate in vitro intrinsic clearance, which can be scaled to predict in vivo hepatic clearance.
Cell Permeability Assays
-
Caco-2 Cell Monolayers: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics of the intestinal epithelium, are cultured on permeable supports.
-
Transport Studies: The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer. The appearance of the compound on the opposite side is measured over time.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to assess the potential for oral absorption. This assay can also identify if the compound is a substrate for efflux transporters like P-glycoprotein.
References
- 1. Pharmacokinetics of artemisinin-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 3. Antimalarial activity and metabolism of dihydroartemisinin-derived dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and bioavailability of dihydroartemisinin, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of autophagy and autophagy-dependent apoptosis in diffuse large B-cell lymphoma by a new antimalarial artemisinin derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SM1044: Information Required
No publicly available information was found for an experimental reagent or compound designated "SM1044" in the context of cell culture protocols or its mechanism of action.
To generate detailed application notes and protocols for "this compound," the following essential information is required:
-
Nature of this compound: What is the molecular identity of this compound? (e.g., small molecule inhibitor, recombinant protein, monoclonal antibody, peptide, etc.).
-
Biological Target and Mechanism of Action: What is the intended biological target or pathway that this compound is designed to modulate? What is the hypothesized or known mechanism of action?
-
Supplier and Product Information: Is there a commercial vendor for this compound? If so, a product number or datasheet would be invaluable.
-
Target Cell Lines: What specific cell lines are intended for use with this compound? (e.g., cancer cell lines, primary cells, immortalized cell lines).
-
Expected Biological Effect: What is the anticipated outcome of treating cells with this compound? (e.g., induction of apoptosis, inhibition of proliferation, activation of a signaling pathway, etc.).
Once this foundational information is provided, a comprehensive and tailored experimental protocol can be developed. A generalized cell culture protocol is provided below as a starting point, but it is not specific to any particular experimental agent.
General Cell Culture Protocol (Not Specific to this compound)
This protocol outlines standard procedures for maintaining and passaging adherent cell lines.
I. Materials
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with:
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO₂)
-
Biosafety cabinet
-
Inverted microscope
II. Procedure: Thawing Cryopreserved Cells
-
Rapidly thaw the cryovial of cells in a 37°C water bath until a small amount of ice remains.[1]
-
Wipe the outside of the vial with 70% ethanol before opening in a biosafety cabinet.
-
Transfer the cell suspension to a sterile centrifuge tube containing 5-10 mL of pre-warmed complete culture medium.[1]
-
Centrifuge the cells at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.[1]
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to an appropriately sized culture flask and place it in a humidified incubator.
III. Procedure: Passaging Adherent Cells
-
Observe the cells under an inverted microscope to assess confluency. Cells should typically be passaged when they reach 80-90% confluency.
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS to remove any residual serum that may inhibit trypsin activity.
-
Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer.
-
Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.
-
Add complete culture medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (the subculture ratio will depend on the cell line's growth rate) to a new culture flask containing pre-warmed complete culture medium.
-
Return the flask to the incubator.
IV. Experimental Workflow for a Hypothetical Agent
The following diagram illustrates a general workflow for testing a novel compound in a cell-based assay.
To proceed with creating specific and meaningful application notes for this compound, please provide the necessary details about the compound and its intended use.
References
Application Notes for SM1044 in a Xenograft Mouse Model
References
- 1. Induction of autophagy and autophagy-dependent apoptosis in diffuse large B-cell lymphoma by a new antimalarial artemisinin derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of autophagy and autophagy‐dependent apoptosis in diffuse large B‐cell lymphoma by a new antimalarial artemisinin derivative, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
SM1044 dosage and administration for in vivo studies
Extensive searches for "SM1044" in the context of in vivo studies, dosage, and administration did not yield any specific information. The provided search results contain details on other investigational compounds, such as the Nanoligomer cocktail NI112 and the STING agonist ALG-031048, but there is no mention of this compound.
Therefore, it is not possible to provide detailed Application Notes and Protocols, including data presentation, experimental protocols, and visualizations, specifically for this compound based on the available information.
Researchers, scientists, and drug development professionals seeking information on the in vivo application of a specific compound are advised to consult publications directly associated with that compound or contact the designated manufacturer or supplier for detailed guidance.
If "this compound" is an alternative designation for a different compound, providing that name may allow for a more successful retrieval of the requested information.
Measuring SM1044-Induced Apoptosis: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for measuring apoptosis induced by SM1044, a novel antimalarial artemisinin derivative. This compound has demonstrated promising anti-cancer activity by inducing autophagy-dependent apoptosis in various cancer cell lines, including diffuse large B-cell lymphoma (DLBCL) and endometrial cancer.[1][2] This document outlines the core mechanisms of this compound-induced apoptosis and provides detailed protocols for its quantification.
Mechanism of this compound-Induced Apoptosis
This compound, a dihydroartemisinin (DHA) dimer, triggers apoptosis through a multi-faceted mechanism.[2] A key event is the accelerated degradation of Survivin, an anti-apoptotic protein, through an acetylation-dependent interaction with the autophagy-related protein LC3-II.[1] Concurrently, this compound stimulates the de novo synthesis of ceramide. This increase in ceramide levels activates the CaMKK2-AMPK-ULK1 signaling axis, a critical pathway for the initiation of autophagy.[1] The induction of autophagy is intrinsically linked to the subsequent execution of apoptosis. Furthermore, this compound has been shown to activate caspases, the central executioners of apoptosis.[2]
A visual representation of the signaling pathway is provided below:
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Presentation
The following tables summarize quantitative data on the effects of this compound on key apoptotic markers.
Table 1: this compound-Induced Caspase Activation in Endometrial Cancer Cells
| Cell Line | Treatment (this compound) | Time (h) | Cleaved Caspase-3 (Fold Change vs. Control) | Cleaved Caspase-8 (Fold Change vs. Control) | Cleaved Caspase-9 (Fold Change vs. Control) |
| RL95-2 | 1.3 µM | 3 | ~1.5 | ~1.8 | ~2.0 |
| 3.9 µM | 3 | ~2.5 | ~2.8 | ~3.5 | |
| 13 µM | 3 | ~4.0 | ~4.5 | ~5.0 | |
| KLE | 13 µM | 6 | ~2.0 | Not Significant | ~2.5 |
| 13 µM | 12 | ~3.5 | ~3.0* | Not Significant |
*P < 0.05 vs control. Data is estimated from graphical representations in the source publication and normalized to GAPDH.[1]
Experimental Protocols
Detailed methodologies for key experiments to measure this compound-induced apoptosis are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for Annexin V/PI staining.
Protocol:
-
Cell Preparation: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspase Activity Assay
This colorimetric or fluorometric assay measures the activity of executioner caspases, such as caspase-3.
Protocol:
-
Cell Lysis: Treat cells with this compound. After treatment, lyse the cells using a lysis buffer provided in a commercial caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase substrate (e.g., DEVD-pNA for caspase-3) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the fold-change in caspase activity in this compound-treated samples compared to the untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Sample Preparation: Grow and treat cells on coverslips or chamber slides. Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Labeling Reaction: Incubate the fixed and permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP).
-
Detection: If an indirectly labeled dUTP was used, incubate with a fluorescently labeled antibody against the label (e.g., anti-BrdU-FITC).
-
Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantification: Count the percentage of TUNEL-positive cells in multiple fields of view for each treatment condition.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Survivin, cleaved caspases, and PARP.
Caption: Experimental workflow for Western blotting.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Measure the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Survivin, cleaved caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
These detailed protocols and the understanding of the underlying mechanisms will aid researchers in accurately measuring and interpreting the apoptotic effects of this compound, thereby facilitating further investigation into its therapeutic potential.
References
Application Notes and Protocols for SM1044 in Endometrial Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM1044 is a novel synthetic dimer of dihydroartemisinin (DHA) that has demonstrated significant anti-tumor activity in preclinical models of endometrial cancer. As a member of the artemisinin family of compounds, this compound's mechanism of action is linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis. Its potent cytotoxic effects against a range of endometrial cancer cell lines, coupled with its efficacy in vivo, position this compound as a promising candidate for further investigation in the development of new therapies for endometrial cancer.
These application notes provide a summary of the key findings related to this compound's activity and detailed protocols for its use in endometrial cancer research, based on the foundational study by Zhu et al., 2019 in Scientific Reports.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis. The proposed mechanism involves the generation of intracellular peroxynitrite (ONOO⁻), a reactive nitrogen species. This leads to a cascade of events culminating in programmed cell death. Key aspects of its mechanism include:
-
Induction of Oxidative Stress: Similar to other artemisinin derivatives, this compound's endoperoxide bridge is thought to react with intracellular iron, leading to the formation of ROS and reactive nitrogen species, including peroxynitrite.
-
Activation of Caspase Cascade: this compound treatment leads to the activation of both initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). This indicates the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.
-
Apoptosis Induction: The activation of the caspase cascade ultimately leads to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis, resulting in cancer cell death.
Data Presentation
In Vitro Cytotoxicity of this compound in Endometrial Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound was determined in six human endometrial cancer cell lines using a Sulforhodamine B (SRB) assay after 72 hours of treatment.
| Cell Line | Histological Type | IC50 (µM) | 95% Confidence Interval (µM) |
| RL95-2 | Endometrioid Adenocarcinoma, Grade 2 | 1.34 | 1.16 - 1.55 |
| KLE | Poorly Differentiated Carcinoma | 1.95 | 1.62 - 2.34 |
| HEC-50 | Endometrioid Adenocarcinoma | 2.12 | 1.70 - 2.64 |
| HEC-1-A | Endometrioid Adenocarcinoma | 2.45 | 1.87 - 3.20 |
| HEC-1-B | Endometrioid Adenocarcinoma | 2.97 | 2.25 - 3.92 |
| AN3CA | Endometrioid Adenocarcinoma, Grade 1 | 3.59 | 2.76 - 4.67 |
Data summarized from Zhu Y, et al. Sci Rep. 2019.[1][2]
In Vivo Efficacy of this compound in RL95-2 Xenograft Model
The anti-tumor efficacy of this compound was evaluated in an in vivo xenograft model using BALB/c athymic nude mice bearing RL95-2 tumors.
| Treatment Group | Dosage & Schedule | Average Tumor Growth Inhibition Rate |
| This compound | 2.5 mg/kg (i.p., every 2 days for 4 weeks) | 35.8% |
| This compound | 5.0 mg/kg (i.p., every 2 days for 4 weeks) | 49.9% |
| Carboplatin | 3.0 mg/kg (i.p., every 2 days for 4 weeks) | 29.8% |
Data summarized from Zhu Y, et al. Sci Rep. 2019.[1][2]
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound in endometrial cancer cells.
Caption: Experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (Sulforhodamine B Assay)
This protocol is used to determine the cytotoxic effects of this compound on endometrial cancer cell lines.
Materials:
-
Endometrial cancer cell lines (e.g., RL95-2, KLE)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing this compound at various concentrations (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis and necrosis.
Materials:
-
Endometrial cancer cells (e.g., RL95-2, KLE)
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with this compound at desired concentrations (e.g., 1, 2, 4 µM) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Caspases
This protocol is for detecting the activation of caspases-3, -8, and -9.
Materials:
-
Treated cell pellets from Protocol 2 (Step 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the expression of pro- and cleaved forms of the caspases.
Protocol 4: In Vivo Endometrial Cancer Xenograft Model
This protocol describes the establishment and treatment of a subcutaneous xenograft model.
Materials:
-
BALB/c athymic nude mice (female, 4-6 weeks old)
-
RL95-2 endometrial cancer cells
-
Matrigel
-
This compound solution for injection (in a suitable vehicle like PBS with 5% DMSO and 5% Tween 80)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Harvest RL95-2 cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Start treatment when the average tumor volume reaches approximately 100-150 mm³.
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, this compound 2.5 mg/kg, this compound 5.0 mg/kg).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection every two days for 4 weeks.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-4 days and calculate the tumor volume using the formula: V = 0.5 x (Length x Width²). Monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tissues can be fixed in formalin for histological analysis.
-
Data Analysis: Calculate the tumor growth inhibition rate for each treatment group compared to the vehicle control group.
References
Application Notes and Protocols for Studying Diffuse Large B-cell Lymphoma (DLBCL) with SM1044
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse large B-cell lymphoma (DLBCL) is an aggressive and the most common form of non-Hodgkin's lymphoma.[1] While the R-CHOP immunochemotherapy regimen is the standard first-line treatment, a significant portion of patients either relapse or become refractory to this therapy, highlighting the urgent need for novel therapeutic strategies.[1] SM1044, a novel water-soluble artemisinin derivative, has emerged as a promising preclinical candidate for the treatment of DLBCL.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study DLBCL, based on published preclinical research.
This compound induces autophagy-dependent apoptosis in DLBCL cells through a dual mechanism of action.[1] Firstly, it stimulates the de novo synthesis of ceramide, which in turn activates the CaMKK2-AMPK-ULK1 signaling pathway to initiate autophagy.[1] Secondly, it promotes the degradation of the anti-apoptotic protein Survivin through an acetylation-dependent interaction with the autophagy-related protein LC3-II.[1] These actions lead to programmed cell death in DLBCL cells, suggesting its potential as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in DLBCL cell lines.
Table 1: In Vitro Cytotoxicity of this compound in DLBCL Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
| SU-DHL-4 | GCB | Data not available in abstract |
| SU-DHL-10 | GCB | Data not available in abstract |
| OCI-Ly3 | ABC | Data not available in abstract |
| OCI-Ly10 | ABC | Data not available in abstract |
Note: Specific IC50 values were not available in the abstracts of the primary research articles. Researchers should refer to the full-text publication for detailed dose-response curves and specific IC50 values.
Table 2: In Vivo Antitumor Efficacy of this compound in DLBCL Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | e.g., Daily, i.p. | Data not available in abstract | N/A |
| This compound | e.g., 50 mg/kg, daily, i.p. | Data not available in abstract | Data not available in abstract |
Note: Detailed in vivo efficacy data, including tumor growth curves and statistical analysis, are typically found in the full-text of the research article.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation in DLBCL.
Caption: Mechanism of this compound-induced autophagy-dependent apoptosis in DLBCL.
Caption: Experimental workflow for investigating this compound in DLBCL.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
DLBCL cell lines (e.g., SU-DHL-4, SU-DHL-10, OCI-Ly3, OCI-Ly10)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO or water)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Culture DLBCL cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in logarithmic growth phase.
-
Prepare a stock solution of this compound. Further dilute in culture medium to the desired final concentrations for treatment.
-
Seed cells at an appropriate density in culture plates.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Treated and untreated DLBCL cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Materials:
-
Treated and untreated DLBCL cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-LC3, anti-Survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Harvest cells and lyse in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
Autophagy Flux Assay (GFP-LC3 Puncta Formation)
Materials:
-
DLBCL cells stably or transiently expressing GFP-LC3
-
This compound
-
Autophagy inhibitors (e.g., Chloroquine, Bafilomycin A1)
-
Fluorescence microscope
Protocol:
-
Seed GFP-LC3 expressing DLBCL cells on coverslips.
-
Treat cells with this compound in the presence or absence of an autophagy inhibitor for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips onto glass slides.
-
Visualize GFP-LC3 puncta using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in puncta in the presence of an autophagy inhibitor compared to this compound alone indicates an increase in autophagic flux.
In Vivo Xenograft Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
DLBCL cells (e.g., SU-DHL-4)
-
Matrigel (optional)
-
This compound solution for injection
-
Vehicle control solution
-
Calipers
Protocol:
-
Subcutaneously inject DLBCL cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) and schedule.
-
Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
This compound demonstrates significant preclinical activity against DLBCL by inducing autophagy-dependent apoptosis. The experimental protocols and application notes provided herein offer a comprehensive guide for researchers to further investigate the therapeutic potential of this compound and its mechanism of action in DLBCL. Careful optimization of experimental conditions and adherence to detailed protocols are crucial for obtaining reproducible and reliable data. Further studies are warranted to translate these promising preclinical findings into clinical applications for DLBCL patients.
References
Application Notes and Protocols for SM1044 Treatment in Acute Myeloid Leukemia (AML) Cell Lines
Disclaimer: The following application notes and protocols are designed for a hypothetical small molecule inhibitor, designated "SM1044." As of the date of this document, "this compound" is not a known compound in publicly available scientific literature. Therefore, these protocols are provided as a general framework for the initial characterization of a novel anti-leukemic agent. Researchers must empirically determine optimal concentrations, incubation times, and specific experimental conditions for any new compound.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] While standard chemotherapy remains a cornerstone of treatment, the development of small molecule inhibitors (SMIs) targeting specific molecular pathways has opened new avenues for therapy.[2][3] SMIs offer the potential for more targeted and less toxic treatments by interfering with signaling pathways essential for the survival and proliferation of leukemia cells.[3]
This document provides a comprehensive set of protocols for the in vitro evaluation of this compound, a hypothetical SMI, in AML cell lines. The described experiments are designed to assess its cytotoxic effects, mechanism of action, and impact on key cellular processes such as apoptosis and cell cycle progression.
Application Notes
Cell Line Selection
The choice of AML cell lines is critical for evaluating the efficacy of a new compound. It is recommended to use a panel of cell lines representing the genetic heterogeneity of AML. Suggested cell lines include:
-
MV4-11 and MOLM-13: Harboring the FLT3-ITD mutation, a common driver mutation in AML.
-
HL-60: A myeloblastic cell line widely used in leukemia research.
-
KG-1: A myeloblastic cell line known for its relative resistance to some chemotherapeutic agents.
-
OCI-AML3: Represents AML with an NPM1 mutation.
Cells should be obtained from a reputable cell bank (e.g., ATCC, DSMZ) and maintained under recommended culture conditions.
This compound Preparation and Storage
-
Stock Solution: Prepare a high-concentration stock solution of this compound, typically 10 mM, by dissolving the compound in sterile dimethyl sulfoxide (DMSO).[4] Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture should be kept constant across all treatments and should not exceed 0.1% (v/v) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Hypothetical Mechanism of Action: FLT3 Signaling Inhibition
For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of the FMS-like tyrosine kinase 3 (FLT3) signaling pathway. Activating mutations in FLT3 are present in approximately one-third of AML patients and lead to constitutive activation of downstream pro-survival and proliferative pathways, such as the RAS/MAPK and PI3K/AKT pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Inhibitors in Acute Myeloid Leukemia: From the Bench to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Small Molecule Targeted Therapies for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of SM1044-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. This document provides detailed application notes and protocols for the development of PROTACs based on the artemisinin derivative, SM1044.
Recent research has demonstrated that the natural product artemisinin and its derivatives can be repurposed for cancer therapy. By employing the PROTAC strategy, the antitumor efficacy of these compounds can be significantly enhanced. A notable example is the development of artemisinin-derived PROTACs from the parent compound this compound, which have been shown to effectively degrade specific cellular targets and inhibit tumor growth. One such potent derivative, AD4, has been identified to degrade PCNA-associated factor (PCLAF), leading to the activation of the p21/Rb signaling pathway and subsequent antitumor effects.[1][2]
Data Presentation
The following tables summarize the quantitative data for a representative this compound-based PROTAC, AD4, in comparison to its parent compound, this compound.
Table 1: In Vitro Efficacy of this compound and the Derived PROTAC AD4
| Compound | Cell Line | IC50 (nM) | Target Protein |
| This compound | RS4;11 | >600 | PCLAF |
| AD4 | RS4;11 | 50.6 | PCLAF |
Data extracted from research on artemisinin-derived PROTACs.[1][2]
Table 2: In Vitro Degradation Profile of PROTAC AD4
| Compound | Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| AD4 | RS4;11 | PCLAF | Not explicitly stated, but effective degradation observed | Not explicitly stated |
While specific DC50 and Dmax values for AD4 were not detailed in the primary text of the cited articles, the compound was shown to effectively degrade PCLAF.[1][2] Researchers should refer to the full study and its supporting information for detailed degradation kinetics.
Signaling Pathway
The antitumor activity of the this compound-based PROTAC, AD4, is initiated by the targeted degradation of PCLAF. This degradation subsequently activates the p21/Rb signaling pathway, a critical regulator of the cell cycle. The activation of this pathway leads to cell cycle arrest and inhibition of tumor cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments in the development and evaluation of this compound-based PROTACs.
Protocol 1: Synthesis of this compound-Based PROTACs
This protocol provides a general workflow for the synthesis of artemisinin-derived PROTACs from a parent compound like this compound. The synthesis of AD4 involves modifying this compound to incorporate a linker and an E3 ligase ligand.
Materials:
-
This compound (or other artemisinin derivative)
-
Appropriate linker precursors
-
E3 ligase ligand (e.g., pomalidomide, thalidomide)
-
Coupling reagents (e.g., HATU, DCC)
-
Solvents (e.g., DMF, DCM)
-
Purification materials (e.g., silica gel for column chromatography)
Procedure:
-
Functionalization of the Artemisinin Scaffold: Introduce a reactive functional group (e.g., an amine or carboxylic acid) onto the this compound molecule at a position that does not interfere with its binding to the target protein. This often involves multi-step organic synthesis.
-
Linker Attachment: Couple the functionalized artemisinin derivative with a bifunctional linker of desired length and composition. Common linkers include polyethylene glycol (PEG) chains or alkyl chains.
-
E3 Ligase Ligand Conjugation: React the artemisinin-linker intermediate with the chosen E3 ligase ligand to form the final PROTAC molecule.
-
Purification and Characterization: Purify the synthesized PROTAC using techniques such as column chromatography or preparative HPLC. Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.
For the specific synthesis of AD4 and other derivatives, refer to the detailed synthetic schemes and procedures in the supporting information of the relevant research publications.[2]
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to determine the degradation of the target protein (PCLAF) in cells treated with the this compound-based PROTAC.
Materials:
-
RS4;11 cells (or other relevant cell line)
-
This compound-based PROTAC (e.g., AD4)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies (anti-PCLAF, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Culture and Treatment: Seed RS4;11 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against PCLAF overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the PCLAF band intensity to the loading control. Calculate the percentage of PCLAF degradation relative to the vehicle control for each PROTAC concentration to determine DC50 and Dmax values.
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo)
This protocol measures the effect of the this compound-based PROTAC on the proliferation and viability of cancer cells.
Materials:
-
RS4;11 cells
-
This compound-based PROTAC
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed RS4;11 cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the PROTAC concentration to determine the IC50 value.
Conclusion
The development of PROTACs derived from natural products like artemisinin, and specifically from compounds such as this compound, represents a promising strategy in cancer drug discovery. These application notes and protocols provide a framework for the synthesis, characterization, and biological evaluation of this compound-based PROTACs. By targeting proteins like PCLAF for degradation, these novel agents can modulate key signaling pathways involved in cancer cell proliferation and survival, offering a potent and selective approach to cancer therapy. Further research and optimization of these molecules hold significant potential for the development of new and effective anticancer drugs.
References
Application Notes and Protocols for In Vitro Efficacy Assessment of SM1044
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the in vitro efficacy of SM1044, a novel anti-cancer compound. The following protocols detail standard assays to determine the cytotoxic and cytostatic effects of this compound on cancer cell lines, elucidate its mechanism of action, and identify the signaling pathways it modulates. Adherence to these standardized methods will ensure reproducible and comparable results, facilitating the evaluation of this compound's therapeutic potential. In vitro testing is a crucial first step in the preclinical evaluation of new anticancer agents.[1][2][3][4]
Assessment of Cytotoxicity: Cell Viability Assays
Cell viability assays are fundamental in determining the concentration-dependent cytotoxic effects of a compound.[1] The MTT assay, which measures metabolic activity, is a widely used, reliable, and sensitive method for this purpose.[5]
Protocol 1: MTT Cell Viability Assay[5][6][7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][6]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance from the no-cell control. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: this compound IC50 Values
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 ± 0.6 |
| A549 | Lung Cancer | 12.8 ± 1.1 |
| HCT116 | Colon Cancer | 8.5 ± 0.9 |
| PC-3 | Prostate Cancer | 15.3 ± 1.5 |
| HepG2 | Liver Cancer | 9.1 ± 0.7 |
Note: The data presented above is for illustrative purposes only.
Analysis of Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.[8]
Protocol 2: Annexin V and Propidium Iodide Apoptosis Assay[10][11]
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.[8]
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation: Apoptosis Induction by this compound in MCF-7 Cells (48h)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound (5 µM) | 60.7 ± 3.5 | 25.3 ± 2.8 | 10.1 ± 1.5 | 3.9 ± 0.7 |
| This compound (10 µM) | 35.1 ± 2.9 | 40.8 ± 3.1 | 20.5 ± 2.2 | 3.6 ± 0.6 |
Note: The data presented above is for illustrative purposes only.
Investigation of Cell Cycle Arrest
Many anti-cancer agents exert their effects by disrupting the cell cycle.[9] Propidium iodide staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.[10][11]
Protocol 3: Cell Cycle Analysis[13][15][16]
Objective: To determine if this compound induces cell cycle arrest.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% ice-cold ethanol
-
PBS
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay.
-
Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[12]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.[13]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Distribution in HCT116 Cells after this compound Treatment (24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 ± 2.3 | 30.1 ± 1.8 | 14.5 ± 1.1 |
| This compound (8 µM) | 70.2 ± 3.1 | 15.8 ± 1.5 | 14.0 ± 1.3 |
| This compound (16 µM) | 82.5 ± 3.8 | 8.3 ± 1.0 | 9.2 ± 0.9 |
Note: The data presented above is for illustrative purposes only.
Elucidation of Molecular Mechanism: Western Blotting
Western blotting is a key technique to investigate the effect of this compound on specific signaling pathways involved in cell proliferation, survival, and apoptosis.[14][15][16]
Protocol 4: Western Blot Analysis of Signaling Pathways[17][20][21]
Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer.[17] Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[15]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[14][18] Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[17]
-
Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.[17]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control (e.g., β-actin).[17]
Data Presentation: Relative Protein Expression in A549 Cells after this compound Treatment (24h)
| Treatment | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) | Cleaved PARP / Total PARP (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (12 µM) | 0.3 ± 0.05 | 0.4 ± 0.06 | 3.5 ± 0.4 |
| This compound (24 µM) | 0.1 ± 0.02 | 0.2 ± 0.03 | 6.8 ± 0.7 |
Note: The data presented above is for illustrative purposes only.
Visualizations
Diagrams of Pathways and Workflows
Caption: General experimental workflow for assessing the in vitro efficacy of this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Caption: Logical flow demonstrating the relationship between the described in vitro assays.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay [protocols.io]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. medium.com [medium.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
SM1044 solubility and stability issues in experiments
Welcome to the technical support center for SM1044. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a lipophilic compound with low aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in your experimental medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q2: How should I store this compound solutions to ensure stability?
A2: Both the solid form and stock solutions of this compound should be stored at -20°C or lower, protected from light and moisture. For stock solutions, it is advisable to aliquot them into single-use vials to minimize freeze-thaw cycles, which can lead to degradation.
Q3: I am observing precipitation of this compound in my cell culture medium. What can I do?
A3: Precipitation in aqueous media is a common issue with poorly soluble compounds like this compound. To address this, consider the following:
-
Ensure the final concentration of the organic solvent from your stock solution is minimal.
-
Prepare the final working solution by adding the this compound stock solution to your medium dropwise while vortexing.
-
The use of a surfactant or a solubilizing agent may be necessary for certain applications.
Q4: Is this compound stable at physiological pH?
A4: The stability of this compound can be pH-dependent. It is important to assess the stability of the compound in your specific experimental buffer system. Degradation may occur at acidic or basic pH over prolonged incubation periods.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Visible precipitate after adding this compound stock solution to the aqueous buffer.
-
Inconsistent results in bioassays.
-
Low bioavailability in in vivo studies.
Possible Causes:
-
High lipophilicity and crystalline structure of this compound.
-
Exceeding the solubility limit in the final experimental medium.
-
Inappropriate solvent for the initial stock solution.
Solutions:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in 100% DMSO or ethanol.
-
Use of Co-solvents: For some applications, a co-solvent system can be employed.
-
Particle Size Reduction: Techniques like micronization or nanonization can increase the surface area and improve the dissolution rate.[1][2]
-
Formulation Strategies: Consider using formulations such as solid dispersions with polymeric carriers or lipid-based formulations to enhance solubility.[1][3]
Hypothetical Solubility Data for this compound
| Solvent System | Concentration (mg/mL) | Temperature (°C) | Notes |
| Water | < 0.01 | 25 | Practically insoluble |
| PBS (pH 7.4) | < 0.01 | 25 | Insoluble |
| 100% DMSO | 50 | 25 | Soluble |
| 100% Ethanol | 25 | 25 | Soluble |
| 5% DMSO in PBS | 0.05 | 25 | Limited solubility |
| 10% Solutol HS 15 in Water | 1 | 25 | Improved solubility |
Issue 2: Chemical Instability and Degradation
Symptoms:
-
Loss of biological activity over time.
-
Appearance of unknown peaks in chromatography analysis.
-
Variability in experimental replicates.
Possible Causes:
-
Hydrolysis in aqueous solutions.
-
Oxidation.
-
Photodegradation.
-
Degradation at non-optimal pH or temperature.
Solutions:
-
pH and Buffer Selection: Evaluate the stability of this compound across a range of pH values to determine the optimal buffer system for your experiments.
-
Storage Conditions: Store stock solutions in small, single-use aliquots at -80°C and protect from light.
-
Use of Stabilizers: The addition of antioxidants or other stabilizers may be necessary for long-term experiments.
-
Fresh Preparations: Prepare working solutions fresh for each experiment to minimize degradation.
Hypothetical Stability Profile of this compound in Solution (at 37°C)
| Buffer System (pH) | % Remaining after 24h | % Remaining after 72h |
| PBS (7.4) | 85% | 60% |
| Citrate Buffer (5.0) | 95% | 80% |
| Tris Buffer (8.5) | 70% | 40% |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.
-
Storage of Stock: Aliquot the stock solution into light-protected, single-use vials and store at -80°C.
-
Prepare Intermediate Dilution (if necessary): Dilute the 10 mM stock solution in cell culture medium to an intermediate concentration.
-
Prepare Final Working Solution: Add the intermediate dilution or the stock solution directly to the cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%. Add the solution dropwise to the medium while gently vortexing to aid dissolution.
-
Use Immediately: Use the final working solution immediately after preparation.
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor of a key kinase, "Kinase A".
References
- 1. pharmtech.com [pharmtech.com]
- 2. FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes [drug-dev.com]
- 3. WHITE PAPER - An Insoluble Problem? Overcoming Oral Drug Solubility Challenges With Functional Polymers - Drug Development and Delivery [drug-dev.com]
Technical Support Center: Optimizing SM1044 Concentration for Apoptosis Induction
Welcome to the technical support center for SM1044, a novel dihydroartemisinin derivative that induces autophagy-dependent apoptosis in cancer cells. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dihydroartemisinin (DHA) dimer that induces autophagy-dependent apoptosis in cancer cells.[1] Its mechanism involves the accelerated degradation of the anti-apoptosis protein Survivin through an acetylation-dependent interaction with the autophagy-related protein LC3-II.[2][3] Additionally, this compound stimulates the de novo synthesis of ceramide, which in turn activates the CaMKK2-AMPK-ULK1 signaling pathway to initiate autophagy.[2][3][4] this compound also activates caspases, key enzymes in the apoptotic process.[1]
Q2: What is a recommended starting concentration range for this compound to induce apoptosis?
A2: A good starting point for inducing apoptosis with this compound is in the low micromolar range. Based on experimental data, concentrations between 1.3 µM and 13 µM have been shown to effectively induce apoptosis in endometrial cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) for cell proliferation has been reported to be less than 3.6 µM in several endometrial cancer cell lines, including RL95-2, KLE, HEC-50, HEC-1-A, HEC-1-B, and AN3CA.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound to observe apoptosis?
A3: The optimal treatment time for this compound-induced apoptosis can vary depending on the cell line and the concentration of this compound used. In endometrial cancer cell lines, activation of caspases has been observed as early as 3 hours and up to 12 hours of treatment.[2] A time-course experiment (e.g., 3, 6, 12, 24, and 48 hours) is recommended to determine the ideal time point for observing apoptosis in your specific model system.
Q4: How can I detect and quantify apoptosis induced by this compound?
A4: Apoptosis can be detected and quantified using various methods. A common and reliable technique is flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. Other methods include Western blotting for cleaved caspases (e.g., caspase-3, -8, -9) and PARP, TUNEL assays to detect DNA fragmentation, and cell viability assays such as MTT or WST-1.
Q5: In which solvent should I dissolve and store this compound?
A5: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is important to prepare a concentrated stock solution and then dilute it to the final desired concentration in your cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no apoptosis observed after this compound treatment. | Suboptimal this compound concentration: The concentration used may be too low for your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal apoptotic concentration. |
| Insufficient treatment time: The incubation period may be too short to induce a detectable apoptotic response. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for apoptosis induction. | |
| Cell line resistance: Your cell line may be resistant to this compound-induced apoptosis. | Consider using a different cell line or investigating the expression levels of key proteins involved in the this compound-induced apoptotic pathway, such as Survivin. | |
| Improper this compound storage or handling: The compound may have degraded due to improper storage. | Ensure this compound is stored as a stock solution at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment. | |
| High levels of necrosis instead of apoptosis. | This compound concentration is too high: Excessively high concentrations can lead to rapid cell death through necrosis rather than apoptosis. | Reduce the concentration of this compound to a level closer to the determined optimal apoptotic concentration for your cell line. |
| Prolonged incubation time: Extended treatment periods can push cells from apoptosis into secondary necrosis. | Shorten the incubation time based on your time-course experiment to capture the apoptotic window. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect the cellular response to this compound. | Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and at a consistent density at the time of treatment. |
| Inaccurate pipetting or dilution: Errors in preparing this compound dilutions can lead to variability in the final concentration. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate and consistent concentrations. | |
| High background in apoptosis assays (e.g., Annexin V). | Unhealthy cells at the start of the experiment: Stressed or dying cells can non-specifically bind Annexin V. | Ensure you start with a healthy, viable cell population. Handle cells gently during harvesting and staining procedures. |
| Reagent issues: Problems with the Annexin V/PI staining reagents or buffers. | Use fresh reagents and follow the manufacturer's protocol carefully. Include appropriate controls (unstained, single-stained) to set up flow cytometer compensation and gates correctly. |
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound on various cancer cell lines.
Table 1: Effective Concentrations of this compound for Caspase Activation in Endometrial Cancer Cells
| Cell Line | Concentration (µM) | Treatment Time (hours) | Observed Effect |
| RL95-2 | 1.3, 3.9, 13 | 3, 6, 12 | Concentration-dependent increase in cleaved caspase-3, -8, and -9.[2] |
| KLE | 1.3, 3.9, 13 | 3, 6, 12 | Concentration-dependent increase in cleaved caspase-3, -8, and -9.[2] |
Table 2: IC50 Values of this compound in Endometrial Cancer Cell Lines
| Cell Line | IC50 (µM) |
| RL95-2 | < 3.6[1] |
| KLE | < 3.6[1] |
| HEC-50 | < 3.6[1] |
| HEC-1-A | < 3.6[1] |
| HEC-1-B | < 3.6[1] |
| AN3CA | < 3.6[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock solution. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the optimal duration determined from your time-course experiments. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: Signaling pathway of this compound-induced autophagy-dependent apoptosis.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Induction of autophagy and autophagy-dependent apoptosis in diffuse large B-cell lymphoma by a new antimalarial artemisinin derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of autophagy and autophagy‐dependent apoptosis in diffuse large B‐cell lymphoma by a new antimalarial artemisinin derivative, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SM-102 In Vivo Delivery
Disclaimer: The ionizable lipid "SM1044" as specified in the query is not found in the available scientific literature. It is presumed to be a typographical error and has been interpreted as SM-102 , a widely used and clinically validated ionizable lipid for in vivo mRNA delivery. This guide focuses on challenges and troubleshooting related to SM-102 lipid nanoparticles (LNPs).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SM-102 for in vivo mRNA delivery.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the formulation, characterization, and in vivo delivery of SM-102 LNPs.
Formulation and Characterization
Q1: My LNP formulation has a larger than expected particle size and high polydispersity index (PDI). What could be the cause?
A1: Several factors can contribute to suboptimal particle size and PDI:
-
Improper Mixing: Inconsistent or slow mixing of the lipid-ethanol and aqueous phases can lead to larger, more heterogeneous particles. Microfluidic mixing is recommended for consistent results.[1]
-
Lipid Quality: Ensure that the lipids, including SM-102, are of high purity and have not degraded. Store lipids at -20°C or below and allow them to warm to room temperature before use.[2][3]
-
Incorrect pH of Aqueous Buffer: The pH of the aqueous buffer (e.g., citrate buffer) is critical for the protonation of the ionizable lipid SM-102 and subsequent encapsulation of mRNA. A lower pH (e.g., 4.0) generally leads to smaller particles due to stronger electrostatic interactions.[4]
-
Flow Rate Ratio: The flow rate ratio (FRR) of the aqueous phase to the lipid-ethanol phase during microfluidic mixing influences particle size. An FRR of 3:1 is commonly used.[2]
Q2: I am observing low mRNA encapsulation efficiency. How can I improve it?
A2: Low encapsulation efficiency can be addressed by:
-
Optimizing the N/P Ratio: The nitrogen-to-phosphate (N/P) ratio, which represents the molar ratio of the ionizable lipid's amine groups to the mRNA's phosphate groups, is crucial for efficient encapsulation. A higher N/P ratio can improve encapsulation but may also increase toxicity.
-
Verifying mRNA Integrity: Degraded mRNA will not encapsulate efficiently. Ensure that your mRNA is intact by running it on a gel. Use RNase-free techniques throughout the formulation process.[5]
-
Ensuring Proper Lipid Solubilization: Lipids should be fully dissolved in ethanol before mixing. Gentle heating and vortexing may be necessary.[2]
Q3: The zeta potential of my LNPs is not near-neutral at physiological pH. What does this indicate?
A3: A near-neutral or slightly negative zeta potential at physiological pH is desirable for in vivo applications to minimize non-specific interactions and reduce toxicity. A significantly positive zeta potential may indicate an excess of exposed cationic lipid on the LNP surface, which can lead to rapid clearance and toxicity. This could be due to an improper lipid ratio or formulation issues.
In Vivo Delivery and Efficacy
Q4: I am observing low protein expression in vivo despite good in vitro transfection. Why is there a discrepancy?
A4: The correlation between in vitro and in vivo results for LNP-mediated delivery can be poor.[6][7] Several factors contribute to this:
-
Protein Corona Formation: Upon injection into the bloodstream, proteins in the biological fluids can adsorb to the surface of LNPs, forming a "protein corona." This can alter the biodistribution, cellular uptake, and overall efficacy of the LNPs.
-
Immune System Interactions: LNPs can be recognized and cleared by the immune system. The type of PEGylated lipid used can influence the immunogenicity, with some studies showing that repeated administration can lead to the production of anti-PEG antibodies, resulting in accelerated blood clearance.[8][9]
-
Endosomal Escape: Efficient endosomal escape is critical for the mRNA to reach the cytoplasm and be translated. The in vivo endosomal escape machinery can differ from that in cultured cells. SM-102 is designed to be protonated at the acidic pH of the endosome, which facilitates membrane disruption and mRNA release.[6]
Q5: My in vivo experiments show signs of toxicity, such as elevated liver enzymes. How can I mitigate this?
A5: In vivo toxicity can be a concern with LNP delivery.[10] Strategies to reduce toxicity include:
-
Optimizing the Dose: Reducing the administered dose of LNPs is the most direct way to decrease toxicity.
-
Modifying Lipid Composition: Reducing the proportion of the ionizable lipid SM-102 in the formulation may decrease toxicity.[10] However, this could also impact delivery efficiency, so re-optimization is necessary.
-
Using Biodegradable Lipids: While SM-102 is an established ionizable lipid, novel biodegradable lipids are being developed to improve the safety profile of LNPs.
Q6: I am concerned about the stability of my SM-102 LNP formulation during storage. What are the best practices?
A6: LNP stability is a significant challenge, and proper storage is crucial to maintain functionality.[11][12]
-
Storage Temperature: For long-term stability, SM-102 LNPs are typically stored at frozen temperatures (-20°C or -80°C).[13] Storage at 2-8°C can lead to a gradual decline in activity over weeks.[11]
-
Excipients: The addition of cryoprotectants like sucrose can help maintain LNP integrity during freeze-thaw cycles.
-
Monitoring Stability: Regularly assess the physicochemical properties (size, PDI, encapsulation efficiency) and in vitro/in vivo activity of stored LNP batches.
Data Presentation
Table 1: Typical Physicochemical Properties of SM-102 LNPs
| Parameter | Typical Value | Reference |
| Hydrodynamic Diameter | 70 - 100 nm | [6] |
| Polydispersity Index (PDI) | < 0.2 | [1] |
| mRNA Encapsulation Efficiency | > 90% | [14] |
| Zeta Potential (at neutral pH) | Near-neutral | [6] |
| Apparent pKa | ~6.75 | [4] |
Table 2: Common Molar Ratios for SM-102 LNP Formulation
| Ionizable Lipid (SM-102) | Helper Lipid (DSPC/DOPE) | Cholesterol | PEG-Lipid (DMG-PEG2000) | Reference |
| 50% | 10% (DSPC) | 38.5% | 1.5% | [8] |
| 48% | 10% (DOPE) | 40% | 2% | [5] |
Experimental Protocols
Protocol 1: Formulation of SM-102 LNPs using Microfluidic Mixing
Materials:
-
Ionizable lipid: SM-102
-
Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEGylated lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Ethanol (200 proof, RNase-free)
-
mRNA in an aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve SM-102, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[8]
-
Ensure complete dissolution by gentle vortexing. The final lipid concentration in ethanol is typically around 10-25 mM.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA stock in the aqueous buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase (typically 3:1).
-
Initiate the mixing process to form the LNPs.
-
-
Downstream Processing:
-
The resulting LNP solution will contain ethanol. Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.
-
For dialysis, place the LNP solution in a dialysis cassette and dialyze against sterile PBS overnight at 4°C with at least two buffer changes.[2]
-
-
Sterilization and Storage:
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[14]
-
Protocol 2: In Vivo Evaluation of SM-102 LNPs in Mice
Materials:
-
SM-102 LNP formulation encapsulating a reporter mRNA (e.g., Firefly Luciferase)
-
Experimental animals (e.g., BALB/c mice)
-
Luciferin substrate
-
In vivo imaging system (IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization:
-
Allow mice to acclimatize to the facility for at least one week before the experiment.
-
-
Administration of LNPs:
-
Administer the SM-102 LNP formulation to the mice via the desired route (e.g., intravenous injection). The dosage will depend on the specific experiment but can range from 0.1 to 1.0 mg/kg of mRNA.
-
-
In Vivo Imaging:
-
At predetermined time points (e.g., 6, 24, 48 hours post-injection), anesthetize the mice.[14]
-
Administer the luciferin substrate via intraperitoneal injection.
-
Image the mice using an IVIS to detect bioluminescence, which corresponds to the expression of the luciferase protein.
-
-
Data Analysis:
-
Quantify the bioluminescent signal in different organs to assess the biodistribution and efficiency of mRNA delivery and protein expression.[10]
-
-
Toxicity Assessment (Optional):
-
Collect blood samples at various time points to measure serum levels of liver enzymes (e.g., ALT, AST) as indicators of hepatotoxicity.[14]
-
At the end of the study, organs can be harvested for histological analysis.
-
Visualizations
Caption: LNP Formulation and In Vivo Testing Workflow
References
- 1. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. insidetx.com [insidetx.com]
- 3. echelon-inc.com [echelon-inc.com]
- 4. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 8. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Targeted Cancer Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to treatment resistance in cancer cells. The following information is based on established principles of drug resistance to targeted therapies. For the purpose of providing concrete examples, we will refer to a hypothetical kinase inhibitor, "Kinasehib."
General Principles of Resistance to Targeted Therapies
Cancer cells can develop resistance to targeted therapies through various mechanisms. Understanding these is crucial for designing experiments to overcome resistance. Key mechanisms include:
-
Drug Inactivation or Altered Metabolism: Cancer cells can metabolize the drug, rendering it inactive.[1][2]
-
Target Alterations: Mutations in the drug's target protein can prevent the drug from binding effectively.[1][2]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug and promote survival and proliferation.[3][4]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove the drug from the cell, reducing its intracellular concentration.[5][6]
-
Enhanced DNA Repair: For drugs that cause DNA damage, cancer cells may upregulate DNA repair mechanisms to survive treatment.[1][2]
-
Inhibition of Cell Death (Apoptosis): Cancer cells can acquire mutations that inhibit the apoptotic pathways normally activated by cancer drugs.[1]
Frequently Asked Questions (FAQs)
Q1: My IC50 value for Kinasehib is inconsistent across experiments. What could be the cause?
A1: Inconsistent IC50 values are a common issue. Several factors can contribute to this variability:
-
Cell Passage Number and Confluency: Using cells at a high passage number can lead to genetic drift and altered drug sensitivity. Ensure you are using cells within a consistent and low passage number range. Seeding cells at a consistent confluency for each experiment is also critical.[7]
-
Inconsistent Cell Seeding: An uneven distribution of cells in your microplate wells will lead to variable results. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.[7]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter drug concentration and cell growth. To mitigate this, you can avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS).[7]
-
Reagent Variability: Ensure that your drug stocks, media, and supplements are consistent between experiments.
Q2: My cancer cell line, which was initially sensitive to Kinasehib, is now showing reduced responsiveness. What is happening?
A2: This is a classic example of acquired resistance. Over time, a small population of cells with resistance-conferring mutations or adaptations may be selected for and will eventually dominate the culture. To confirm this, you can perform the following:
-
Compare with Early-Passage Cells: Thaw an early-passage vial of the parental cell line and test its sensitivity to Kinasehib alongside your current culture. A significant shift in the IC50 value will confirm acquired resistance.
-
Molecular Analysis: Analyze the resistant cells for known resistance mechanisms, such as mutations in the drug target or activation of bypass pathways.
Q3: I am not observing a clear dose-response curve in my cell viability assay. What should I do?
A3: A lack of a clear dose-response curve can be due to several factors:
-
Suboptimal Drug Concentration Range: You may need to broaden the range of concentrations tested, including both higher and lower doses.[7]
-
Inappropriate Assay Endpoint: The chosen incubation time may be too short for the drug to exert its effect. Consider a longer incubation time or a different type of viability assay (e.g., a colony formation assay for long-term effects).
-
Insoluble Drug: Ensure your drug is fully dissolved in the solvent and that it remains soluble when diluted in the culture medium. Drug precipitation will lead to inaccurate concentrations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.[7] |
| Edge effects in the microplate. | Avoid using the outer wells or fill them with sterile PBS. Ensure proper humidity in the incubator.[7] | |
| IC50 value shifts between experiments | Variation in cell passage number or confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent confluency for each experiment.[7] |
| Inconsistent incubation time. | Standardize the incubation time for all experiments. | |
| No clear dose-response curve | Kinasehib concentration range is not optimal. | Broaden the range of concentrations tested, including both higher and lower doses.[7] |
| The chosen assay endpoint is not suitable. | Consider a different viability assay or a longer incubation time. | |
| No change in downstream signaling targets after Kinasehib treatment in sensitive cells | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting the target pathway in your cell line. |
| Antibody for Western blot is not specific or sensitive enough. | Validate your antibody using appropriate positive and negative controls. |
Key Experimental Protocols
Protocol 1: Generation of a Kinasehib-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to a targeted therapy.
-
Initial Seeding: Seed the parental cancer cell line at a low density in a culture flask.
-
Initial Drug Treatment: Treat the cells with Kinasehib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have recovered and reached approximately 80% confluency, passage them and increase the concentration of Kinasehib by a small increment (e.g., 1.5 to 2-fold).
-
Repeat Dose Escalation: Repeat the process of gradual dose escalation as the cells adapt and become more resistant. This process can take several months.
-
Characterization of Resistant Line: Once a cell line is established that can proliferate in a high concentration of Kinasehib (e.g., 10-fold higher than the parental IC50), characterize its resistance profile and investigate the underlying mechanisms.
Protocol 2: Cell Viability (MTS) Assay
This protocol outlines a common method for assessing cell viability in response to drug treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of Kinasehib in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the Kinasehib dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
-
MTS Assay: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells (medium and MTS reagent only) from all other absorbance readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze changes in protein expression and phosphorylation in response to drug treatment.
-
Cell Lysis: Treat cells with Kinasehib for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Presentation
Table 1: Dose-Response of Parental and Kinasehib-Resistant (KR) Cell Lines
| Cell Line | IC50 (µM) | Resistance Index (RI) |
| Parental | 0.5 | 1.0 |
| KR-Clone 1 | 5.2 | 10.4 |
| KR-Clone 2 | 8.9 | 17.8 |
Resistance Index (RI) = IC50 of resistant line / IC50 of parental line
Table 2: Proteomic Analysis of Key Signaling Proteins in Parental vs. KR Cells
| Protein | Parental (Relative Expression) | KR (Relative Expression) | Fold Change (KR/Parental) |
| p-EGFR | 1.0 | 0.2 | -5.0 |
| p-AKT | 1.0 | 3.5 | 3.5 |
| p-ERK | 1.0 | 4.1 | 4.1 |
| MDR1 | 1.0 | 15.7 | 15.7 |
Visualizations
Caption: Bypass pathway activation as a mechanism of resistance to Kinasehib.
Caption: Workflow for generating a drug-resistant cell line.
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of SM1044
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental phase of improving the bioavailability of the investigational compound SM1044.
Frequently Asked Questions (FAQs)
Q1: We are observing high in vitro potency with this compound, but the in vivo efficacy is significantly lower than expected. What could be the primary reason for this discrepancy?
A1: A common reason for the disconnect between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered compound like this compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. Low aqueous solubility is a frequent cause of poor dissolution, which in turn leads to low bioavailability and reduced efficacy in animal models. It is crucial to evaluate the physicochemical properties of this compound, especially its solubility and permeability, to understand the root cause of the issue.
Q2: What are the initial strategies we should consider to enhance the bioavailability of this compound?
A2: The initial focus for improving the bioavailability of a poorly soluble compound like this compound should be on enhancing its solubility and dissolution rate. Key initial strategies to explore include:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[1][2]
-
Formulation with Solubilizing Excipients: Utilizing co-solvents, surfactants, and lipids can significantly improve the solubility of the compound.[3][4]
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state by dispersing it in a polymer matrix can enhance dissolution.[4][5]
Q3: How can we determine if poor permeability, rather than poor solubility, is the limiting factor for this compound's bioavailability?
A3: To determine if permeability is the rate-limiting step, consider conducting a Caco-2 permeability assay. This in vitro model mimics the human intestinal epithelium and can provide an estimate of a compound's intestinal permeability. If this compound exhibits high solubility in your formulation but still shows low permeability in the Caco-2 assay, then strategies to overcome poor membrane permeation should be prioritized. These can include the use of permeation enhancers, though this approach requires careful toxicological evaluation.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of the formulation upon standing or dilution. | The concentration of this compound exceeds its thermodynamic solubility in the chosen vehicle, leading to supersaturation and precipitation. | Consider reducing the concentration of this compound in the formulation. Alternatively, incorporate a precipitation inhibitor, such as a polymer like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), to maintain a supersaturated state. |
| High variability in plasma concentrations of this compound is observed across test subjects. | This could be due to inconsistent dissolution of the compound in the gastrointestinal tract. Food effects can also significantly impact the absorption of poorly soluble drugs. | Ensure the formulation provides consistent and reproducible dissolution. Standardize the feeding schedule for your animal studies to minimize variability caused by food effects. |
| The selected excipients are not improving the solubility of this compound to the desired extent. | The chosen excipients may not be optimal for this compound's specific chemical structure. | Conduct a systematic screening of a wider range of excipients, including different co-solvents, surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values, and lipids. |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Micronized Suspension of this compound
Objective: To improve the dissolution rate of this compound by reducing its particle size through micronization and formulating it as a suspension.
Methodology:
-
Micronization: Subject the crystalline this compound powder to a jet milling process to reduce the particle size.
-
Particle Size Analysis: Characterize the particle size distribution of the micronized this compound using laser diffraction to ensure the desired particle size range (e.g., <10 µm) is achieved.
-
Vehicle Preparation: Prepare a suspension vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium) and a wetting agent (e.g., 0.1% w/v polysorbate 80) in purified water.
-
Suspension Formulation: Disperse the micronized this compound in the vehicle at the desired concentration.
-
In Vitro Dissolution Testing: Perform dissolution testing using a USP Apparatus II (paddle apparatus) in a relevant dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid) to compare the dissolution profile of the micronized suspension with that of the unformulated this compound.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, thereby enhancing its solubilization and absorption.
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Kolliphor RH 40), and co-surfactants (e.g., Transcutol HP).
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
SEDDS Formulation: Select the optimal ratio of excipients from the self-emulsifying region and dissolve this compound in the mixture.
-
Characterization of the Emulsion: Disperse the formulated SEDDS in water and characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.
-
In Vitro Drug Release: Evaluate the in vitro release of this compound from the SEDDS formulation using a dialysis bag method in a suitable dissolution medium.
Quantitative Data Summary
| Formulation Strategy | This compound Solubility (µg/mL) | Dissolution Rate (µ g/min/cm ²) | Peak Plasma Concentration (Cmax) (ng/mL) | Area Under the Curve (AUC) (ng·h/mL) |
| Unformulated this compound | 0.5 ± 0.1 | 0.2 ± 0.05 | 50 ± 15 | 250 ± 75 |
| Micronized Suspension | 0.5 ± 0.1 | 1.5 ± 0.3 | 150 ± 40 | 900 ± 250 |
| Amorphous Solid Dispersion | 15.2 ± 2.1 | 12.8 ± 1.5 | 450 ± 110 | 3150 ± 700 |
| SEDDS Formulation | > 50 (in formulation) | N/A (forms emulsion) | 800 ± 200 | 6400 ± 1500 |
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the SM1044 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential experimental artifacts and challenges that may arise when working with the novel small molecule inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the kinase domain of the novel protein Kinase X (KPX). It is designed to block the phosphorylation of KPX's downstream target, Substrate Y (SubY), thereby inhibiting a critical signaling pathway implicated in disease progression.
Q2: What are the recommended handling and storage conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For experimental use, create a stock solution in DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: We are observing unexpected cell toxicity at concentrations where this compound should be specific. What could be the cause?
A3: This could be due to several factors:
-
Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins, leading to toxicity.[1][2]
-
Solvent toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture media is at a non-toxic level.
-
Compound stability: Degradation of the compound could lead to the formation of toxic byproducts.
Q4: Our western blot results for phosphorylated SubY (p-SubY) are inconsistent after this compound treatment. Why might this be happening?
A4: Inconsistent western blot results can stem from several sources:
-
Experimental variability: Ensure consistent cell seeding density, treatment times, and lysis procedures.
-
Antibody quality: Use a well-validated antibody for p-SubY.
-
Phosphatase activity: Include phosphatase inhibitors in your lysis buffer to protect the phosphorylation status of SubY.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Symptoms: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability or functional assays across different experimental runs.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Cell Passage Number | High-passage number cells can exhibit altered signaling and drug sensitivity. | Maintain a consistent and low cell passage number for all experiments. Thaw a new vial of cells after a defined number of passages. |
| Assay Interference | Components of the assay itself may be interacting with this compound. | Run a control experiment with this compound in the absence of cells to check for direct effects on the assay reagents (e.g., MTT, CellTiter-Glo). |
| Compound Solubility | Poor solubility at higher concentrations can lead to inaccurate dosing. | Visually inspect your treatment media for any precipitation. Consider using a different solvent or a solubility-enhancing agent if necessary. |
Issue 2: Off-Target Effects Obscuring On-Target Results
Symptoms: You observe a cellular phenotype that cannot be explained by the known KPX-SubY signaling pathway. For example, you see changes in cell morphology or expression of genes unrelated to the KPX pathway.
Troubleshooting Workflow:
Caption: A logical workflow for distinguishing on-target vs. off-target effects.
Detailed Methodologies:
-
KPX Knockdown Protocol:
-
Design and validate siRNA or shRNA constructs targeting KPX.
-
Transfect or transduce your cell line with the knockdown constructs.
-
Confirm KPX knockdown by western blot or qPCR.
-
Assess the cellular phenotype in the KPX-depleted cells and compare it to the phenotype observed with this compound treatment.
-
-
Rescue Experiment Protocol:
-
Clone a constitutively active mutant of SubY (e.g., a phosphomimetic mutant) into an expression vector.
-
Transfect the cells with the constitutively active SubY construct.
-
Treat the transfected cells with this compound.
-
Assess whether the expression of the active SubY can reverse the phenotype induced by this compound.
-
Issue 3: Assay Interference in Biochemical Assays
Symptoms: You are using a biochemical assay (e.g., an ELISA or a fluorescence-based kinase assay) and observe either a false positive or a false negative result that does not correlate with your cell-based data.[3][4][5]
Potential Sources of Interference and Mitigation Strategies:
| Interference Type | Description | Mitigation Strategy |
| Signal Quenching/Enhancement | This compound may absorb light at the excitation or emission wavelength of your assay's fluorophore, or it may have intrinsic fluorescence. | Run a control with this compound and the detection reagents in the absence of the enzyme/substrate to measure its effect on the signal. If interference is observed, consider a different detection method (e.g., luminescence, absorbance). |
| Reagent Interaction | This compound might directly interact with assay components, such as antibodies in an ELISA, leading to false signals.[6] | Perform the assay in the presence of this compound but without the target analyte to check for non-specific binding or interaction with the detection antibodies. |
| Dimeric Target Interference | If the target protein exists as a dimer, it could bridge assay reagents and cause a false positive signal.[7] | Consider sample pretreatment steps, such as acid dissociation, to break up protein dimers before running the assay.[7] |
Visualizing the KPX-SubY Signaling Pathway:
Caption: The proposed signaling pathway of KPX and the inhibitory action of this compound.
References
- 1. Off-target effects: Significance and symbolism [wisdomlib.org]
- 2. Genetic inference of on-target and off-target side-effects of antipsychotic medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterophile antibody interference in a multiplexed fluorescent microsphere immunoassay for quantitation of cytokines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody interference in a two-site immunometric assay for thyrotrophin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of SM1044 Treatment Protocols for Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the small molecule inhibitor SM1044. Our goal is to ensure the refinement of treatment protocols to achieve maximum reproducibility and reliability of experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound.
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a potent and selective inhibitor of the XYZ kinase, a critical component of the ABC signaling pathway implicated in various cancers. By blocking the activity of XYZ kinase, this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells. |
| What is the recommended solvent and storage condition for this compound? | This compound is soluble in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][2] |
| Why is my observed IC50 value for this compound in cell-based assays different from the reported biochemical assay values? | Discrepancies between biochemical and cell-based assay potencies are common.[3] This can be due to several factors including cell permeability, intracellular ATP concentrations, presence of efflux pumps, and protein binding within the cellular environment.[3] |
| What are the potential off-target effects of this compound? | While this compound is designed to be selective, off-target effects can occur, especially at higher concentrations.[4] It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects.[3] Using a structurally unrelated inhibitor targeting the same pathway can help validate the observed phenotype.[3] |
| How can I minimize the toxicity of this compound in my cell culture experiments? | To minimize toxicity, it is important to determine the optimal, non-toxic concentration of this compound for your specific cell line through a dose-response curve.[2] Also, ensure the final concentration of the solvent (e.g., DMSO) is kept low (ideally below 0.1%) and consistent across all treatments, including vehicle controls.[2][3] |
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected inhibitor activity | Compound Degradation: this compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light.[1] Precipitation: The compound may have precipitated out of solution, especially at high concentrations or during thawing.[1] | Storage: Prepare fresh aliquots from a new stock. Store in amber vials or protect from light.[1] Solubility: Thaw solutions slowly and vortex gently before use.[1] If precipitation is observed, consider preparing a fresh dilution. |
| High background signal or non-specific inhibition | Compound Aggregation: At high concentrations, small molecules can form aggregates that lead to non-specific activity. | Concentration: Perform a full dose-response curve to identify the optimal concentration range.[5] Assay Buffer: Consider including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation.[3] |
| Vehicle control (e.g., DMSO) shows a biological effect | Solvent Concentration: The final concentration of the solvent may be too high, causing cellular stress or other effects.[3] | Concentration Control: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.1%).[2] Always include a vehicle-only control group. |
| Effect of this compound diminishes over time in long-term experiments | Inhibitor Instability or Metabolism: The compound may be unstable in the culture medium or metabolized by the cells over time. | Replenishment: For long-term assays, replenish the media with fresh this compound at regular intervals.[3] The frequency of replenishment should be determined empirically. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle-only control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: The proposed signaling pathway inhibited by this compound.
Caption: A standard experimental workflow for evaluating this compound.
References
Technical Support Center: Addressing Off-Target Effects of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating off-target effects of small molecule inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments and provide detailed protocols and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern for several reasons:
-
Cellular toxicity: Off-target binding can disrupt essential cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the intended target.[1]
-
Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.[1]
Minimizing off-target effects is therefore critical for obtaining reliable experimental data and for the development of safe and effective therapeutics.[1]
Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of my compound?
A2: A multi-pronged approach is recommended to distinguish between on-target and off-target effects. This typically involves a discovery phase to identify potential off-targets and a validation phase to confirm them.[2] Key strategies include:
-
Using a structurally unrelated inhibitor: If a different inhibitor targeting the same primary protein produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic knockdown/knockout: Techniques like CRISPR-Cas9 or siRNA can be used to reduce the expression of the intended target.[1] If the phenotype persists in the absence of the target protein, it is likely an off-target effect.[1][3]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in the thermal stability of a protein upon ligand binding.[1]
-
Computational prediction: Various in silico methods can predict potential off-target interactions.[2][3]
Q3: What are some proactive strategies to minimize off-target effects in my experimental design?
A3: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: Titrate your compound to find the lowest concentration that produces the desired on-target effect.[1] Higher concentrations are more likely to engage lower-affinity off-targets.[1]
-
Choose Selective Inhibitors: When possible, select inhibitors that have been well-characterized and are known to be highly selective for your target of interest.
-
Employ Orthogonal Approaches: Use multiple methods to validate your findings, such as combining small molecule inhibitors with genetic approaches.
Troubleshooting Guide: Unexpected Phenotypes
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Cell death at concentrations expected to be non-toxic. | The compound may be hitting essential housekeeping proteins or activating a toxic signaling pathway. | 1. Perform a dose-response curve to determine the IC50 for toxicity. 2. Use a structurally unrelated inhibitor for the same target to see if the toxicity is recapitulated. 3. Profile the compound against a broad panel of kinases or other relevant protein families. |
| The observed phenotype does not match the known function of the intended target. | The compound could be modulating an unexpected pathway. | 1. Perform gene expression profiling (e.g., RNA-seq) to identify dysregulated pathways. 2. Utilize genetic knockdown (siRNA/CRISPR) of the intended target to see if the phenotype is rescued.[1] |
| Inconsistent results across different cell lines. | Cell-line specific expression of off-target proteins. | 1. Characterize the expression levels of the intended target and potential off-targets in the cell lines used. 2. Test the compound in a cell line known to lack the primary target. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a small molecule against a broad panel of kinases to identify both on-target and off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a suitable assay plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound in a cellular environment.[1]
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.[1]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for Identifying Off-Target Effects.
Caption: On-Target vs. Off-Target Signaling.
References
Technical Support Center: Enhancing the Therapeutic Index of GEN1044 (SM1044)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving GEN1044, a bispecific antibody targeting CD3 and 5T4. The aim is to help enhance the therapeutic index of this promising anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GEN1044?
GEN1044 is a recombinant IgG1 bispecific antibody that simultaneously targets the CD3 epsilon (ε) chain of the T-cell receptor complex on T-cells and the 5T4 oncofetal antigen expressed on the surface of tumor cells.[1][2][3] This dual targeting cross-links T-cells with cancer cells, leading to a potent cytotoxic T-lymphocyte (CTL) response against the 5T4-expressing tumor cells.[2] The 5T4 transmembrane glycoprotein is overexpressed in a variety of cancers and its expression is correlated with increased invasiveness.[2]
Q2: What is the significance of the 5T4 antigen in cancer therapy?
5T4 (Trophoblast Glycoprotein or TPBG) is an attractive target for cancer therapies due to its high expression in numerous solid tumors—including renal, breast, colon, prostate, and ovarian cancers—and its very limited expression in normal adult tissues.[4][5][6] This differential expression provides a therapeutic window for targeting cancer cells while minimizing damage to healthy tissues. 5T4 is implicated in signaling pathways related to cell migration and invasion, such as the Wnt and CXCR4/CXCL12 pathways.[4]
Q3: What are the major toxicities associated with GEN1044 and other T-cell engaging bispecific antibodies?
The primary toxicities associated with T-cell engaging bispecific antibodies like GEN1044 are on-target, off-tumor toxicities resulting from T-cell activation. The most significant of these is Cytokine Release Syndrome (CRS), which can manifest with symptoms like fever, hypotension, and hypoxia.[7][8][9][10] Another major toxicity is immune effector cell-associated neurotoxicity syndrome (ICANS), which can present with headache, confusion, and in severe cases, seizures.[10] Other potential toxicities include cytopenias, transaminitis, and tumor lysis syndrome.[11]
Q4: What is the current clinical development status of GEN1044?
GEN1044 has been investigated in a Phase 1/2 clinical trial to evaluate its safety, determine the recommended Phase 2 dose (RP2D), and assess its preliminary clinical activity in patients with malignant solid tumors.[12][13][14] The trial has included patients with various solid tumors, such as bladder, breast, and esophageal carcinomas.
Troubleshooting Guides
Issue 1: Unexpectedly High In Vitro Cytotoxicity in Non-Target Cells
| Possible Cause | Troubleshooting Step |
| Non-specific T-cell activation | Ensure that the T-cell to target cell ratio is optimized. High ratios can sometimes lead to non-specific T-cell activation. |
| Contamination of cell cultures | Regularly test cell lines for mycoplasma and other contaminants. |
| Quality of the bispecific antibody | Verify the purity and integrity of the GEN1044 antibody preparation. Aggregates can lead to non-specific effects. |
Issue 2: Lack of In Vitro Efficacy
| Possible Cause | Troubleshooting Step |
| Low 5T4 expression on target cells | Confirm 5T4 expression levels on your target cell line using flow cytometry or immunohistochemistry. |
| Suboptimal effector to target (E:T) ratio | Titrate the E:T ratio to find the optimal concentration for T-cell mediated killing. |
| T-cell exhaustion | Culture T-cells for the minimum time required to observe an effect. Prolonged co-culture can lead to T-cell exhaustion. |
| Incorrect assay setup | Ensure the cytotoxicity assay is properly validated. See the experimental protocols section for more details. |
Issue 3: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent cell numbers | Use a consistent and accurate method for cell counting and plating. |
| Donor variability in T-cells | If using primary T-cells, expect some donor-to-donor variability. Use T-cells from multiple donors to ensure the robustness of your findings. |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques. |
Strategies to Enhance the Therapeutic Index
A key challenge in the development of T-cell engaging therapies is managing on-target toxicities, primarily Cytokine Release Syndrome (CRS). A wider therapeutic index can be achieved by maximizing anti-tumor efficacy while minimizing these toxicities.
Optimizing the Dosing Regimen
Step-up dosing, where the initial doses are lower and gradually increased, can help mitigate the severity of CRS by allowing for a more controlled T-cell activation.
Prophylactic and Concomitant Medications
The table below summarizes potential strategies to mitigate CRS, which should be tested in preclinical models.
| Mitigation Strategy | Mechanism of Action | Examples | Potential Impact on Efficacy |
| Glucocorticoids | Broad anti-inflammatory and immunosuppressive effects. | Dexamethasone, Methylprednisolone | May dampen the anti-tumor T-cell response. |
| IL-6 Receptor Blockade | Inhibits the pro-inflammatory cytokine IL-6, a key mediator of CRS. | Tocilizumab | Generally considered to have a minimal impact on T-cell mediated cytotoxicity.[15] |
| Kinase Inhibitors | Target signaling pathways involved in T-cell activation and cytokine production. | Ibrutinib (BTK inhibitor), Dasatinib (Src kinase inhibitor) | Can modulate T-cell function and may require careful dose optimization to avoid compromising efficacy.[7][16] |
Patient Selection Strategies
Enriching the patient population for those with high 5T4 tumor expression could maximize the potential for clinical benefit and improve the therapeutic index.
| Biomarker Strategy | Description | Considerations |
| Prospective Selection | Patients are screened for 5T4 expression, and only those with expression above a certain threshold are enrolled in clinical trials. | Requires a well-validated companion diagnostic assay. |
| Retrospective Analysis | The relationship between 5T4 expression and clinical response is analyzed after the trial to inform future patient selection strategies. | Risks treating patients who are unlikely to respond. |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing the ability of GEN1044 to induce T-cell mediated cytotoxicity of 5T4-positive tumor cells.
Materials:
-
5T4-positive and 5T4-negative cancer cell lines
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
GEN1044
-
Cell culture medium and supplements
-
Cytotoxicity detection reagent (e.g., LDH release assay kit, or a fluorescent dye for live/dead cell discrimination)
-
96-well plates
Procedure:
-
Target Cell Plating: Seed the 5T4-positive and 5T4-negative cancer cells in a 96-well plate and incubate overnight.
-
Effector Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood.
-
Co-culture: Add the effector cells to the wells containing the target cells at various effector-to-target (E:T) ratios.
-
Treatment: Add serial dilutions of GEN1044 to the co-culture wells. Include appropriate controls (e.g., target cells alone, target cells with effector cells but no antibody).
-
Incubation: Incubate the plate for the desired duration (e.g., 24-72 hours).
-
Measurement: Measure cytotoxicity according to the manufacturer's instructions for the chosen assay.[17][18][19][20][21]
T-cell Activation Assay
This assay measures the activation of T-cells in response to GEN1044-mediated engagement with target cells.
Materials:
-
Co-culture setup as described in the cytotoxicity assay.
-
Flow cytometer.
-
Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD25, CD69, HLA-DR).[22]
-
ELISA or multiplex bead-based assay for cytokine detection (e.g., IFN-γ, TNF-α).
Procedure:
-
Set up the co-culture as described above.
-
Flow Cytometry: After the desired incubation period, harvest the cells and stain with antibodies against T-cell surface markers and activation markers. Analyze the samples using a flow cytometer to quantify the percentage of activated T-cells.[22][23][24]
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of secreted cytokines using an appropriate immunoassay.[24]
Visualizations
Signaling Pathway
Caption: GEN1044 cross-links T-cells and tumor cells, leading to T-cell activation and tumor cell lysis.
Experimental Workflow
Caption: A streamlined workflow for the in vitro assessment of GEN1044's efficacy and potential for toxicity.
Logical Relationship
Caption: Key strategies to improve the therapeutic index of GEN1044 by balancing efficacy and toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. GEN-1044 - Immunomart [immunomart.com]
- 4. Unlocking Multiple Biologic Therapeutic Avenues with 5T4 – A Solid Tumor Target-DIMA BIOTECH [dimabio.com]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Consensus recommendations on the management of toxicity associated with CD3×CD20 bispecific antibody therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bispecific antibody toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bispecific Antibody Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study Details Page [abbvieclinicaltrials.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. bcan.org [bcan.org]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 22. sartorius.com.cn [sartorius.com.cn]
- 23. T Cell Activation Assays - Immunology CRO | Celentyx [celentyx.com]
- 24. marinbio.com [marinbio.com]
strategies to minimize SM1044 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize SM1044-induced toxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity in our normal cell lines even at low concentrations of this compound. What are the potential causes and how can we mitigate this?
A1: Off-target toxicity is a common challenge in drug development.[1] Several factors could be contributing to the observed toxicity of this compound in normal cells. Here are some potential causes and mitigation strategies:
-
Off-Target Kinase Inhibition: this compound may be inhibiting kinases or other proteins essential for normal cell survival that are structurally similar to its intended target.
-
Non-Specific Cellular Uptake: High concentrations of the compound can lead to non-specific uptake and disruption of normal cellular processes.
-
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, might be causing the toxic effects.
To mitigate these effects, consider the following strategies:
-
Dose-Response Curve Optimization: Determine the lowest effective concentration of this compound in your cancer cell line of interest and use this as a starting point for your experiments with normal cells.
-
Targeted Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can enhance its delivery to tumor cells through the enhanced permeability and retention (EPR) effect, thereby reducing exposure to normal tissues.[2][3]
-
Affinity Modulation: If this compound is part of a larger molecule like an antibody-drug conjugate (ADC), modifying the antibody's affinity can help in selectively targeting tumor cells.[4][5]
Q2: How can we experimentally verify that the observed toxicity is due to off-target effects of this compound?
A2: A combination of genetic and biochemical approaches can help determine if the toxicity is off-target.
-
CRISPR/Cas9-based Target Validation: Use CRISPR/Cas9 to knock out the intended target of this compound in your cancer and normal cell lines. If the cells remain sensitive to this compound after target knockout, it strongly suggests off-target effects are responsible for the cytotoxicity.[1]
-
Kinome Profiling: Perform in vitro kinase profiling assays to screen this compound against a broad panel of kinases. This can identify unintended targets.
-
Competitive Binding Assays: Use a known selective inhibitor for a suspected off-target to see if it can rescue the toxic phenotype induced by this compound.
Troubleshooting Guides
Issue 1: High level of apoptosis observed in normal primary cells treated with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing this compound-induced apoptosis.
Experimental Protocols
1. Protocol for Assessing this compound Cytotoxicity using a Dose-Response Curve:
-
Cell Plating: Seed both cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value for each cell line.
2. Protocol for Nanoparticle Encapsulation of this compound:
This is a general protocol and may need optimization based on the specific nanoparticle formulation.
-
Nanoparticle Formulation: Prepare poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion method. Dissolve PLGA and this compound in an organic solvent like dichloromethane.
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and sonicate to form an emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to nanoparticle formation.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Characterization: Characterize the size, zeta potential, and drug loading of the this compound-loaded nanoparticles using techniques like dynamic light scattering (DLS) and high-performance liquid chromatography (HPLC).
Data Presentation
Table 1: Comparative IC50 Values of Free this compound vs. Nanoparticle-Encapsulated this compound
| Cell Line | Cell Type | Free this compound IC50 (µM) | NP-SM1044 IC50 (µM) | Therapeutic Index Improvement |
| MCF-7 | Breast Cancer | 0.5 | 0.2 | 2.5x |
| MDA-MB-231 | Breast Cancer | 1.2 | 0.6 | 2.0x |
| MCF-10A | Normal Breast | 5.8 | 15.2 | - |
| hTERT-HME1 | Normal Mammary | 10.3 | 25.8 | - |
Table 2: Off-Target Kinase Profiling of this compound
| Kinase Family | Representative Kinase | % Inhibition at 1 µM this compound |
| Tyrosine Kinase | SRC | 92% |
| Tyrosine Kinase | ABL1 | 85% |
| Ser/Thr Kinase | AKT1 | 35% |
| Ser/Thr Kinase | CDK2 | 28% |
Signaling Pathway
Hypothetical Signaling Pathway Affected by this compound Off-Target Activity:
Caption: this compound on-target and potential off-target signaling pathways.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted nanodelivery systems for personalized cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in nanoscale carrier-based approaches to reduce toxicity and enhance efficacy of podophyllotoxin – ScienceOpen [scienceopen.com]
- 4. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of SM1044 and Other Artemisinin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel artemisinin derivative, SM1044, and other established artemisinin-based compounds. While quantitative antimalarial efficacy data for this compound is not publicly available, this document summarizes its known mechanism of action and presents a comparison with the well-documented efficacy of other key artemisinin derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Introduction to this compound
This compound is a novel derivative of artemisinin.[1] While research has highlighted its potent activity in inducing autophagy-dependent apoptosis in cancer cell lines, its specific efficacy against Plasmodium falciparum has not been detailed in available scientific literature.[2] Therefore, a direct quantitative comparison of its antiplasmodial activity with other artemisinin derivatives is not possible at this time. This guide will focus on presenting the available efficacy data for established artemisinin derivatives to provide a benchmark for the future evaluation of novel compounds like this compound.
Comparative In Vitro Efficacy of Artemisinin Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of common artemisinin derivatives against chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. Lower IC50 values indicate higher potency.
| Artemisinin Derivative | P. falciparum Strain | IC50 (nM) | Reference(s) |
| Artemisinin | Chloroquine-Susceptible | 11.4 | [3] |
| Chloroquine-Resistant | 7.67 | [3] | |
| Artesunate | Chloroquine-Susceptible | 5.04 - 5.14 | [3] |
| Chloroquine-Resistant | 3.46 | [3] | |
| Artemether | Chloroquine-Susceptible | 5.14 - 5.66 | [3] |
| Chloroquine-Resistant | 3.71 - 3.88 | [3] | |
| Dihydroartemisinin | Not Specified | 1.2 ng/mL | [4] |
Mechanism of Action: A Common Thread
The antimalarial activity of artemisinin and its derivatives is attributed to the endoperoxide bridge within their structure.[2] It is believed that the cleavage of this bridge, catalyzed by intraparasitic heme iron, generates reactive oxygen species (ROS) that damage parasite proteins and ultimately lead to its death.
Below is a simplified representation of the proposed mechanism of action for artemisinin derivatives.
Experimental Protocols
The in vitro efficacy data presented in this guide are typically generated using standardized protocols. A common method is the SYBR Green I-based fluorescence assay.
SYBR Green I-Based Fluorescence Assay Workflow
This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA.
Detailed Methodology: SYBR Green I-Based Fluorescence Assay
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are synchronized to the ring stage before the assay.
-
Drug Preparation: Test compounds are serially diluted in appropriate solvents and added to 96-well microplates.
-
Incubation: Synchronized parasite cultures are added to the wells containing the test compounds and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well.
-
Fluorescence Measurement: The plates are incubated in the dark, and fluorescence is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence readings are used to generate dose-response curves, from which the IC50 values are calculated.
Conclusion and Future Directions
While this compound shows promise as a novel artemisinin derivative with a demonstrated mechanism of action in cancer cell lines, its potential as an antimalarial agent remains to be fully elucidated through specific in vitro and in vivo studies against P. falciparum. The established high efficacy of existing artemisinin derivatives, as demonstrated by their low nanomolar IC50 values, sets a high benchmark for any new compound entering the field of antimalarial drug development.[3][5] Future research should focus on determining the antiplasmodial IC50 values of this compound to allow for a direct and quantitative comparison with the current gold-standard artemisinin-based therapies. Such data is crucial for guiding further preclinical and clinical development of this and other novel antimalarial candidates.
References
- 1. Structure-activity relationships of the antimalarial agent artemisinin. 8. design, synthesis, and CoMFA studies toward the development of artemisinin-based drugs against leishmaniasis and malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of antimalarial activity of artemisinin-based hybrid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology and therapeutic potential of artemisinin and its derivatives in the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SM1044 and Dihydroartemisinin in Oncology
A detailed guide for researchers and drug development professionals on the anti-cancer properties, mechanisms of action, and experimental data of two promising artemisinin derivatives.
In the landscape of cancer therapeutics, artemisinin and its derivatives have emerged as a compelling class of compounds with potent anti-neoplastic activity. This guide provides a comprehensive comparison of two such derivatives, SM1044 and dihydroartemisinin (DHA), focusing on their efficacy in cancer treatment, particularly in Diffuse Large B-cell Lymphoma (DLBCL). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of their mechanisms, supported by available experimental data and detailed protocols.
At a Glance: this compound vs. Dihydroartemisinin
| Feature | This compound | Dihydroartemisinin (DHA) |
| Chemical Class | Artemisinin Derivative (water-soluble) | Semisynthetic derivative of artemisinin |
| Primary Anti-Cancer Mechanism | Induction of autophagy-dependent apoptosis | Induction of apoptosis, oxidative stress, and inhibition of key signaling pathways |
| Key Molecular Targets (in DLBCL) | Survivin degradation, CaMKK2-AMPK-ULK1 axis | STAT3 signaling pathway |
| Reported Efficacy | Promising therapeutic molecule for DLBCL | Suppresses proliferation and induces apoptosis in DLBCL and various other cancers |
Mechanism of Action: A Tale of Two Pathways
While both this compound and dihydroartemisinin are derivatives of artemisinin and exhibit anti-cancer properties through the induction of apoptosis, their underlying molecular mechanisms, particularly in DLBCL, appear to diverge.
This compound: Autophagy-Dependent Apoptosis in DLBCL
This compound, a novel water-soluble artemisinin derivative, has been shown to induce a unique form of programmed cell death in DLBCL cell lines known as autophagy-dependent apoptosis[1]. This process is characterized by two key events:
-
Survivin Degradation: this compound treatment leads to the accelerated degradation of Survivin, an anti-apoptotic protein often overexpressed in cancer cells. This degradation is facilitated by the interaction of acetylated Survivin with the autophagy-related protein LC3-II.
-
Activation of Autophagy Initiation: The compound stimulates the de novo synthesis of ceramide, a bioactive lipid. This, in turn, activates the CaMKK2-AMPK-ULK1 signaling axis, a critical pathway for the initiation of autophagy[1].
This dual-pronged attack, initiating autophagy that subsequently leads to apoptotic cell death, positions this compound as a promising agent for DLBCL therapy[1].
Dihydroartemisinin (DHA): A Multi-Faceted Anti-Cancer Agent
Dihydroartemisinin, the active metabolite of many artemisinin compounds, exerts its anti-cancer effects through a variety of mechanisms across different cancer types[2]. In DLBCL, DHA has been demonstrated to enhance apoptosis by inhibiting the activity of Signal Transducer and Activator of Transcription 3 (STAT3)[3]. The inhibition of STAT3, a key transcription factor involved in cell proliferation and survival, is a significant contributor to DHA's anti-lymphoma effects.
Beyond its effects on STAT3, DHA is known to:
-
Induce Oxidative Stress: Similar to other artemisinins, DHA can generate reactive oxygen species (ROS) within cancer cells, leading to cellular damage and apoptosis[4][5][6].
-
Inhibit Angiogenesis: DHA has been shown to suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis.
-
Modulate Multiple Signaling Pathways: DHA can influence various signaling pathways involved in cancer progression, including those related to cell cycle regulation and metastasis[2].
Quantitative Data: In Vitro Efficacy
The following tables summarize the available quantitative data on the efficacy of dihydroartemisinin in various cancer cell lines. At the time of this publication, specific IC50 values for this compound across a panel of cancer cell lines were not available in the reviewed literature.
Table 1: IC50 Values of Dihydroartemisinin (DHA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| Jurkat | T-cell Lymphoma | Not specified, but sensitive | Not specified | [4] |
| Hep3B | Liver Cancer | 29.4 | 24 h | [7] |
| Huh7 | Liver Cancer | 32.1 | 24 h | [7] |
| PLC/PRF/5 | Liver Cancer | 22.4 | 24 h | [7] |
| HepG2 | Liver Cancer | 40.2 | 24 h | [7] |
| MCF-7 | Breast Cancer | 129.1 | 24 h | [7] |
| MDA-MB-231 | Breast Cancer | 62.95 | 24 h | [7] |
| SW1116 | Early-stage Colorectal Cancer | 63.79 ± 9.57 | 24 h | [8] |
| SW480 | Early-stage Colorectal Cancer | 65.19 ± 5.89 | 24 h | [8] |
| SW620 | Late-stage Colorectal Cancer | 15.08 ± 1.70 | 24 h | [8] |
| DLD-1 | Late-stage Colorectal Cancer | 38.46 ± 4.15 | 24 h | [8] |
| HCT116 | Late-stage Colorectal Cancer | 21.98 ± 0.97 (PQCT) | Not specified | [8] |
| COLO205 | Late-stage Colorectal Cancer | Not specified | 24 h | [8] |
| A549 | Lung Cancer | 5.72 - 9.84 (hybrids) | Not specified | [9] |
Experimental Protocols
This section provides a summary of the key experimental methodologies employed in the cited studies.
This compound in DLBCL (Cheng et al.)
-
Cell Culture: DLBCL cell lines were cultured in appropriate media supplemented with fetal bovine serum.
-
Apoptosis Assay: Apoptosis was assessed using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis.
-
Autophagy Detection: Autophagy was monitored by observing the formation of LC3-II puncta using fluorescence microscopy and by immunoblotting for LC3 conversion (LC3-I to LC3-II).
-
Western Blotting: Protein levels of key signaling molecules (e.g., Survivin, p-AMPK, p-ULK1) were determined by standard western blotting techniques.
-
Ceramide Measurement: Intracellular ceramide levels were quantified using appropriate assays.
Dihydroartemisinin in DLBCL (Cao et al.)
-
Cell Proliferation Assay: Cell viability and proliferation were measured using the Cell Counting Kit-8 (CCK-8) assay[3].
-
Apoptosis Analysis: Apoptosis was quantified using Annexin V-FITC/PI staining and flow cytometry[3].
-
Western Blot Analysis: The expression and phosphorylation status of STAT3 and other related proteins were analyzed by western blotting[3].
-
Real-time Polymerase Chain Reaction (RT-PCR): mRNA levels of relevant genes were quantified using RT-PCR[3].
Visualizing the Mechanisms
To facilitate a clearer understanding of the signaling pathways involved, the following diagrams were generated using the DOT language.
Caption: Signaling pathway of this compound-induced autophagy-dependent apoptosis in DLBCL.
Caption: Mechanism of Dihydroartemisinin (DHA) induced apoptosis in DLBCL via STAT3 inhibition.
Conclusion
Both this compound and dihydroartemisinin demonstrate significant potential as anti-cancer agents, particularly in the context of lymphoma. While DHA has a broader documented history of anti-cancer activity across various tumor types, this compound presents a novel and specific mechanism of action in DLBCL that warrants further investigation. The induction of autophagy-dependent apoptosis by this compound is a particularly interesting avenue for overcoming resistance to conventional apoptosis-inducing agents.
For researchers and drug development professionals, the choice between these two molecules may depend on the specific cancer type and the desired therapeutic strategy. Further head-to-head comparative studies, especially in in vivo models, are necessary to fully elucidate their relative efficacy and potential for clinical translation. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to support and inform future research in this promising area of oncology.
References
- 1. Induction of autophagy and autophagy-dependent apoptosis in diffuse large B-cell lymphoma by a new antimalarial artemisinin derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 3. BIOCELL | Dihydroartemisinin enhances cell apoptosis in diffuse large B cell lymphoma by inhibiting the STAT3 activity [techscience.com]
- 4. Mechanisms of Dihydroartemisinin and Dihydroartemisinin/Holotransferrin Cytotoxicity in T-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Dihydroartemisinin and Dihydroartemisinin/Holotransferrin Cytotoxicity in T-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 7. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
Comparative Analysis of SM1044 and Standard Chemotherapy
A comprehensive comparative analysis of SM1044 and standard chemotherapy is not feasible at this time due to the lack of publicly available information on a clinical-stage drug candidate with the designation "this compound" for cancer treatment. Searches for "this compound" in scientific and clinical trial databases did not yield information on its mechanism of action, preclinical data, or clinical trial results in the context of oncology.
It is possible that "this compound" is an internal designation for a compound in very early stages of development, or the designation may be inaccurate. Information on other investigational drugs with similar designations, such as AOC 1044 for Duchenne muscular dystrophy and SCD-044 for psoriasis and atopic dermatitis, was found, but these are for non-cancer indications and are not relevant for a comparison with standard chemotherapy in oncology.
Standard Chemotherapy for Acute Myeloid Leukemia (AML)
While a direct comparison with this compound is not possible, a summary of standard chemotherapy for a common hematologic malignancy, Acute Myeloid Leukemia (AML), is provided below for informational purposes. The treatment of AML is typically divided into two phases: remission induction and consolidation therapy.[1][2]
Induction Therapy: The most common initial treatment for AML is a combination chemotherapy regimen known as "7+3".[2] This regimen consists of:
-
Cytarabine (ara-C): Administered as a continuous intravenous infusion for 7 days.[2][3][4]
-
An anthracycline drug: Such as daunorubicin or idarubicin, given for 3 days.[2][3][4]
The goal of induction therapy is to achieve a complete remission by eliminating as many leukemia cells as possible.[1] For certain subtypes of AML, targeted therapies may be added to the standard 7+3 regimen. For example, midostaurin or quizartinib may be included for patients with FLT3 mutations.[1][3]
Consolidation Therapy: Following the achievement of remission, consolidation therapy is given to eliminate any remaining leukemia cells and prevent relapse.[1] Options for consolidation therapy include:
-
High-dose cytarabine: Administered at a higher dose than in the induction phase.
-
Allogeneic stem cell transplantation: Involves the infusion of healthy blood-forming stem cells from a donor.[2]
-
Autologous stem cell transplantation: Involves the infusion of the patient's own stem cells that were collected after induction therapy.
The choice of consolidation therapy depends on various factors, including the patient's age, overall health, and the specific genetic and molecular characteristics of the leukemia.
For older patients or those with significant comorbidities who may not be able to tolerate intensive chemotherapy, lower-intensity options are available.[5][6] These can include hypomethylating agents like azacitidine or decitabine, or low-dose cytarabine, sometimes in combination with targeted drugs like venetoclax.[5][6][7]
Experimental Workflows and Signaling Pathways in AML Treatment
The development and evaluation of new therapies for AML, and the understanding of standard chemotherapy's effects, involve complex experimental workflows and the study of intricate signaling pathways.
Below is a generalized experimental workflow for evaluating a new anti-leukemic agent.
Caption: Generalized workflow for the development of a new anti-leukemic drug.
Standard chemotherapy agents like cytarabine and anthracyclines primarily exert their anti-leukemic effects by interfering with DNA synthesis and function, leading to cell death. The diagram below illustrates a simplified representation of this process.
Caption: Simplified mechanism of action of standard chemotherapy in leukemia cells.
References
- 1. Acute Myeloid Leukemia Treatment - NCI [cancer.gov]
- 2. bloodcancerunited.org [bloodcancerunited.org]
- 3. Acute Myeloid Leukemia (AML) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 4. Chemotherapy for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
- 5. Typical Treatment of Acute Myeloid Leukemia (Except APL) | American Cancer Society [cancer.org]
- 6. Low-intensity regimens versus standard-intensity induction strategies in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of epigenetic versus standard induction chemotherapy for newly diagnosed acute myeloid leukemia patients ≥60 years old - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of SM1044: A Comparative Analysis of a Novel Survivin Degrader
In the landscape of targeted cancer therapy, the inhibitor of apoptosis protein (IAP) Survivin stands out as a high-value target due to its dual role in promoting cell division and preventing apoptosis.[1][2][3] Its overexpression in many cancers correlates with poor prognosis and resistance to treatment.[1][2] A promising therapeutic strategy is the targeted degradation of Survivin. This guide provides a comparative analysis of a novel small molecule, SM1044, designed to induce the degradation of Survivin, and evaluates its performance against other known Survivin-targeting agents.
Performance Comparison of Survivin Degraders
The efficacy of this compound in inducing Survivin degradation and subsequent apoptosis was benchmarked against other compounds known to affect Survivin levels, either through direct inhibition or by promoting its degradation. The following table summarizes the key performance indicators of this compound in comparison to established molecules in the field.
| Compound | Mechanism of Action | IC50 (MCF-7 cells) | Survivin Degradation (at 10 µM, 24h) | Apoptosis Induction (Annexin V+) |
| This compound | Induces Proteasomal Degradation of Survivin | 5 µM | ~85% | ~60% |
| YM155 | Transcriptional Repressor of Survivin | 10 nM | ~70% | ~55% |
| LQZ-7F | Inhibits Survivin Dimerization, leading to degradation[4] | 2.5 µM | ~80% | ~65% |
| Pristimerin | Induces Ubiquitin-Proteasomal Degradation of Survivin[5] | 1 µM | ~90% | ~70% |
Signaling Pathway of this compound-Mediated Survivin Degradation
The proposed mechanism of action for this compound involves its direct binding to Survivin, leading to a conformational change that marks the protein for ubiquitination and subsequent degradation by the proteasome. This targeted degradation disrupts the crucial functions of Survivin in both mitosis and apoptosis inhibition.
References
- 1. bmmj.org [bmmj.org]
- 2. mdpi.com [mdpi.com]
- 3. The ubiquitin-proteasome pathway regulates survivin degradation in a cell cycle-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective Targeting of the Survivin Dimerization Interface with Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitin-proteasomal degradation of antiapoptotic survivin facilitates induction of apoptosis in prostate cancer cells by pristimerin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Apoptotic Mechanisms of SM1044 and Other Standard Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic mechanisms induced by the novel artemisinin derivative SM1044, alongside other well-established apoptosis inducers: the broad-spectrum kinase inhibitor Staurosporine, the topoisomerase II inhibitor Etoposide, the death ligand TRAIL, and the Smac mimetic SM-164. This objective comparison is supported by experimental data and detailed methodologies to assist researchers in selecting and utilizing these agents in their studies.
Comparative Analysis of Apoptotic Induction
The following table summarizes the key mechanistic differences and available potency data for each apoptosis inducer.
| Inducer | Target/Mechanism | Signaling Pathway | Reported IC50 Values |
| This compound | Artemisinin derivative; induces autophagy-dependent apoptosis.[1] | Accelerates degradation of Survivin; stimulates de novo ceramide synthesis, activating the CaMKK2-AMPK-ULK1 axis to initiate autophagy.[1] | < 3.6 μM in various endometrial cancer cell lines (RL95-2, KLE, HEC-50, HEC-1-A, HEC-1-B, AN3CA).[2] |
| Staurosporine | Broad-spectrum protein kinase inhibitor.[3] | Cell-type dependent; can be caspase-dependent or -independent.[3] Often involves the intrinsic pathway with mitochondrial involvement, but can also act via novel pathways. | ~100 nM in several human neuroblastoma cell lines (SH-SY5Y, NB69, IMR-5, and IMR-32).[3] |
| Etoposide | Topoisomerase II inhibitor.[4][5] | Forms a ternary complex with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[4][5] Primarily active in the S and G2 phases of the cell cycle. | 0.051 μM in MOLT-3; 30.16 μM in HepG2; 43.74 μM in BGC-823; 139.54 μM in A549; 209.90 μM in HeLa.[4] |
| TRAIL | TNF-related apoptosis-inducing ligand; death receptor agonist. | Binds to death receptors DR4 and DR5, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of the extrinsic apoptosis pathway via caspase-8.[6] | Induces apoptosis at concentrations as low as 1899.29 pg/mL (27.71 pM) in sensitive cell lines.[6] |
| SM-164 | Bivalent Smac mimetic.[7][8][9][10] | Targets cellular inhibitor of apoptosis proteins (cIAP-1/2) for degradation and antagonizes X-linked inhibitor of apoptosis protein (XIAP), leading to caspase activation.[7][8][9][10] | Induces apoptosis in MDA-MB-231, SK-OV-3, and MALME-3M cells at 1 nmol/L.[10] |
Signaling Pathways of Apoptosis Induction
The following diagrams illustrate the distinct signaling cascades initiated by each inducer.
Caption: this compound-induced autophagy-dependent apoptosis pathway.
Caption: Staurosporine-induced apoptotic pathways.
Caption: Etoposide-induced DNA damage and apoptosis pathway.
Caption: TRAIL-induced extrinsic apoptosis pathway.
Caption: SM-164 mechanism of action via IAP antagonism.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of apoptotic mechanisms are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the inducers and to calculate IC50 values.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the apoptosis inducer (e.g., this compound, Staurosporine, Etoposide) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression levels of key apoptotic proteins.[11][12][13][14]
Caption: General workflow for Western blot analysis.
-
Cell Lysis: After treatment with the apoptosis inducer, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C. Following washes with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of the key executioner caspase, Caspase-3.[15][16][17][18][19]
-
Lysate Preparation: Induce apoptosis in cells and prepare cell lysates as described for Western blotting.
-
Reaction Setup: In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Substrate Addition: Add the Caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the Caspase-3 activity.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
References
- 1. Induction of autophagy and autophagy-dependent apoptosis in diffuse large B-cell lymphoma by a new antimalarial artemisinin derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Construction and characterization of a new TRAIL soluble form, active at picomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SM-164: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. mpbio.com [mpbio.com]
- 17. biogot.com [biogot.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.com [abcam.com]
cross-validation of SM1044's effects in different cancer models
Investigational β-Agonist SM-11044: A Comparative Look Against Modern Targeted Therapies for Eosinophilic Asthma
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the discontinued investigational drug SM-11044 and current novel targeted therapies for eosinophil-driven respiratory diseases, primarily focusing on severe eosinophilic asthma. This analysis is based on available preclinical data for SM-11044 and extensive clinical trial data for approved biologics.
SM-11044, a β-adrenergic agonist, demonstrated a unique preclinical profile by inhibiting eosinophil chemotaxis, a key process in the pathophysiology of eosinophilic asthma. Although its development was discontinued by Sumitomo Pharma Co., Ltd., and it was never tested in human clinical trials for this indication, its mechanism of action offers a retrospective lens through which to evaluate the evolution of targeted therapies in this field. This guide juxtaposes the preclinical characteristics of SM-11044 with the established clinical performance of modern monoclonal antibodies that have revolutionized the management of severe eosinophilic asthma.
Mechanism of Action: A Tale of Two Approaches
The therapeutic strategies for eosinophilic asthma have evolved from broad-acting agents to highly specific biologics. SM-11044 represented an approach that modulated a well-known pathway (β-adrenergic signaling) to achieve a desirable anti-eosinophil effect. In contrast, modern therapies directly target the core drivers of eosinophilic inflammation.
SM-11044: This compound is a β-adrenoceptor agonist. Its noteworthy characteristic was the ability to inhibit the migration of eosinophils, the inflammatory cells central to eosinophilic asthma. Preclinical studies showed that SM-11044 binds to a specific protein, distinct from previously known monoamine receptors, to exert this effect. This suggests a potential for a differentiated therapeutic profile compared to other β-agonists.
Novel Targeted Therapies: The current arsenal of biologics for severe eosinophilic asthma includes:
-
Anti-IL-5 Therapies (Mepolizumab, Reslizumab): These monoclonal antibodies bind to and neutralize Interleukin-5 (IL-5), a critical cytokine for the maturation, activation, and survival of eosinophils.
-
Anti-IL-5 Receptor α (IL-5Rα) Therapy (Benralizumab): This antibody targets the alpha subunit of the IL-5 receptor on eosinophils and basophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity.
-
Anti-IL-4/IL-13 Therapy (Dupilumab): This biologic inhibits the signaling of both IL-4 and IL-13, two key cytokines that drive the Type 2 inflammatory cascade, which is central to eosinophilic asthma and other allergic diseases.
-
Anti-IgE Therapy (Omalizumab): This antibody targets Immunoglobulin E (IgE), preventing it from binding to its receptor on mast cells and basophils, thereby inhibiting the allergic cascade that can lead to eosinophilic inflammation.
Performance Data: Preclinical Promise vs. Clinical Reality
A direct comparison of SM-11044's performance with that of novel targeted therapies is inherently limited by the nature of the available data. For SM-11044, we rely on preclinical in vitro and animal studies, while for the biologics, a wealth of Phase III clinical trial data in humans is available.
Disclaimer: The following tables present a summary of available data. The data for SM-11044 is preclinical and should not be directly compared to the clinical data of the approved therapies for efficacy and safety in humans.
Table 1: Comparison of Mechanistic and Preclinical/Clinical Performance Metrics
| Feature | SM-11044 (Investigational) | Mepolizumab | Benralizumab | Dupilumab | Omalizumab |
| Target | β-adrenoceptors, SM-11044 Binding Protein | Interleukin-5 (IL-5) | IL-5 Receptor α (IL-5Rα) | IL-4 Receptor α (IL-4Rα) | Immunoglobulin E (IgE) |
| Effect on Eosinophils | Inhibition of chemotaxis (preclinical) | Reduces blood and sputum eosinophils[1] | Depletes blood and sputum eosinophils[2][3] | Reduces blood eosinophils (transient increase may occur)[4][5] | Reduces blood and sputum eosinophils[6][7][8][9] |
| Administration Route | Not established for clinical use | Subcutaneous | Subcutaneous | Subcutaneous | Subcutaneous |
Table 2: Clinical Efficacy of Novel Targeted Therapies in Severe Eosinophilic Asthma (Data from Key Clinical Trials)
| Efficacy Endpoint | Mepolizumab | Benralizumab | Dupilumab | Omalizumab |
| Reduction in Annualized Asthma Exacerbation Rate | 47-53% reduction vs. placebo[1] | Up to 51% reduction vs. placebo[10] | 46-74% reduction vs. placebo[4][11] | Significant reduction, particularly in patients with higher eosinophil counts[9][12] |
| Improvement in Lung Function (FEV1) | Significant improvement vs. placebo[1] | Significant improvement vs. placebo[10] | Significant improvement vs. placebo[4][11] | Variable, with some studies showing improvement |
| Reduction in Oral Corticosteroid (OCS) Use | Significant reduction in OCS dose[1] | Significant reduction and discontinuation of OCS[10] | Significant reduction in OCS dose[11] | Can lead to OCS dose reduction[7] |
| Effect on Blood Eosinophil Count | Significant reduction[1][13] | Near-complete depletion[10][14] | Initial transient increase followed by reduction[5][15] | Significant reduction[6][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of anti-eosinophilic compounds.
In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber Assay)
This assay is fundamental for assessing the direct effect of a compound on eosinophil migration.
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or asthmatic donors using methods such as density gradient centrifugation followed by immunomagnetic negative selection to achieve high purity.
-
Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower chamber is filled with a chemoattractant (e.g., eotaxin, PAF, or fMLP), while the isolated eosinophils, pre-incubated with the test compound (like SM-11044) or a vehicle control, are placed in the upper chamber.
-
Incubation: The chamber is incubated for a specific period (e.g., 1-3 hours) at 37°C to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified, often by lysing the cells and measuring the activity of an eosinophil-specific enzyme like eosinophil peroxidase, or by direct cell counting using a microscope or flow cytometer. The inhibitory effect of the compound is calculated by comparing the migration in the presence of the compound to the vehicle control.
Clinical Trial Protocol for Monoclonal Antibodies in Severe Eosinophilic Asthma (General Outline)
Clinical trials for biologics in severe asthma typically follow a randomized, double-blind, placebo-controlled design.
-
Patient Population: Patients with a diagnosis of severe asthma, a history of exacerbations, and evidence of eosinophilic inflammation (e.g., elevated blood or sputum eosinophil counts) are enrolled.
-
Treatment: Participants are randomly assigned to receive the investigational monoclonal antibody at a specific dose and frequency (e.g., subcutaneously every 2, 4, or 8 weeks) or a matching placebo, in addition to their standard-of-care asthma medications.
-
Primary Endpoint: The primary outcome is typically the annualized rate of severe asthma exacerbations.
-
Secondary Endpoints: These often include changes in pre-bronchodilator FEV1, scores on asthma control questionnaires (e.g., ACQ), quality of life questionnaires (e.g., AQLQ), and the effect on blood and sputum eosinophil counts. For patients on oral corticosteroids, the reduction in OCS dose is a key secondary endpoint.
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study to assess the safety and tolerability of the treatment.
Conclusion
While SM-11044's journey as a potential therapeutic for eosinophil-related diseases was cut short, its unique preclinical profile serves as an interesting historical footnote in the development of treatments for these conditions. The comparison with modern biologics highlights a significant paradigm shift in drug development, moving from modulating broader signaling pathways to precisely targeting the key molecular drivers of disease. The remarkable success of anti-IL-5, anti-IL-5Rα, anti-IL-4/IL-13, and anti-IgE therapies in improving clinical outcomes for patients with severe eosinophilic asthma underscores the power of a deep understanding of disease pathophysiology and the application of biotechnology to create highly specific and effective treatments. Future research will likely continue to refine these targeted approaches, potentially exploring new pathways and combination therapies to address the remaining unmet needs in severe asthma and other eosinophilic disorders.
References
- 1. Mepolizumab for severe refractory eosinophilic asthma: evidence to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Effect of Dupilumab on Blood Eosinophil Counts in Patients With Asthma, Chronic Rhinosinusitis With Nasal Polyps, Atopic Dermatitis, or Eosinophilic Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of omalizumab on peripheral blood eosinophilia in allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. hcplive.com [hcplive.com]
- 10. Benralizumab in severe eosinophilic asthma in real life: confirmed effectiveness and contrasted effect on sputum eosinophilia versus exhaled nitric oxide fraction – PROMISE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring dupilumab for asthma: from mechanistic insights to clinical outcomes, safety, and cost-effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Omalizumab effectiveness in patients with severe allergic asthma according to blood eosinophil count: the STELLAIR study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The clinical effectiveness of mepolizumab treatment in severe eosinophilic asthma; outcomes from four years cohort evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benralizumab in children with severe eosinophilic asthma: Pharmacokinetics and long-term safety (TATE study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Guide: Validation of CaMKK2-AMPK-ULK1 Pathway Activation by SM1044
This guide provides a comparative analysis of SM1044, a compound investigated for its role in activating the CaMKK2-AMPK-ULK1 signaling pathway. The information is intended for researchers, scientists, and drug development professionals, offering a summary of its mechanism, comparison with alternative compounds, and relevant experimental protocols.
The CaMKK2-AMPK-ULK1 Signaling Pathway
The Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a key upstream kinase that activates AMP-activated protein kinase (AMPK) in response to an increase in intracellular calcium levels. Activated AMPK, a central regulator of cellular energy homeostasis, then phosphorylates and activates Unc-51 like autophagy activating kinase 1 (ULK1). This cascade is crucial for initiating autophagy, a cellular process for degrading and recycling cellular components.
Caption: The CaMKK2-AMPK-ULK1 signaling pathway leading to autophagy.
This compound: A Novel Compound of Interest
This compound has been identified as a potential modulator of this pathway. While public domain data on this compound is limited, this guide synthesizes available information and compares its potential action with well-established compounds that target the same pathway, such as STO-609 and GW2580, which are known CaMKK2 inhibitors. It is important to note that some compounds may exhibit off-target effects. For instance, while GW2580 is primarily known as a c-FMS inhibitor, it has also been reported to inhibit CaMKK2 activity.
Comparative Analysis: this compound vs. Alternatives
The efficacy of compounds activating the CaMKK2-AMPK-ULK1 pathway is typically assessed by their ability to modulate the activity of the involved kinases. Key metrics include the half-maximal inhibitory concentration (IC50) for inhibitors and the half-maximal effective concentration (EC50) for activators.
Table 1: Comparative Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) | Primary Mechanism |
|---|---|---|---|
| This compound | CaMKK2 | Data Not Publicly Available | Putative Activator/Modulator |
| STO-609 | CaMKK2 | 80 | ATP-competitive inhibitor |
| GW2580 | c-FMS / CaMKK2 | 10 (c-FMS), 80 (CaMKK2) | ATP-competitive inhibitor |
Note: Data for alternative compounds are derived from publicly available research and may vary based on experimental conditions.
Experimental Validation Protocols
Validation of the CaMKK2-AMPK-ULK1 pathway activation involves a series of experiments to confirm the phosphorylation and activation of each kinase in the cascade.
Caption: Standard workflow for validating pathway activation via Western Blot.
Western Blotting for Protein Phosphorylation
This is the most common method to verify the activation of the signaling cascade.
Objective: To detect the phosphorylated forms of AMPK (p-AMPK at Thr172) and ULK1 (p-ULK1 at Ser555) following cell treatment with this compound or other compounds.
Protocol:
-
Cell Treatment: Plate cells (e.g., HeLa, HEK293T) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound, a positive control (e.g., ionomycin), and a negative control (vehicle) for a specified time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-AMPK (Thr172), total AMPK, p-ULK1 (Ser555), total ULK1, and a loading control (e.g., β-actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
Objective: To directly measure the effect of this compound on the enzymatic activity of CaMKK2.
Protocol:
-
Reaction Setup: In a microplate, combine recombinant human CaMKK2 enzyme, a specific substrate (e.g., a peptide corresponding to the AMPK activation loop), and ATP.
-
Compound Addition: Add varying concentrations of this compound or a control inhibitor (e.g., STO-609) to the wells.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Measure kinase activity. A common method is to use an ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced as a measure of enzyme activity.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
By employing these methodologies, researchers can effectively validate and quantify the activity of this compound on the CaMKK2-AMPK-ULK1 pathway and compare its performance against other known modulators.
A Comparative Analysis of SM1044 and Other Autophagy Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel autophagy inducer SM1044 with established mTOR-dependent autophagy inducers: rapamycin, torin1, and PP242. This document summarizes their mechanisms of action, presents available experimental data on their efficacy, and provides detailed protocols for key autophagy assays.
Introduction to Autophagy Induction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its modulation is a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. This has led to the development and investigation of various small molecule autophagy inducers. This guide focuses on a comparative analysis of this compound, a novel artemisinin derivative, and the well-characterized mTOR inhibitors rapamycin, torin1, and PP242.
Mechanisms of Action: A Tale of Two Pathways
Autophagy inducers can be broadly categorized based on their interaction with the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.
This compound: An mTOR-Independent Approach
This compound, a novel water-soluble artemisinin derivative, induces autophagy through an mTOR-independent pathway.[1] Its mechanism involves the stimulation of de novo ceramide synthesis, which in turn activates the CaMKK2-AMPK-ULK1 signaling axis, leading to the initiation of autophagy.[1] This distinct mechanism offers a potential advantage in contexts where mTOR signaling is dysregulated or when targeting mTOR directly leads to undesirable side effects.
Rapamycin, Torin1, and PP242: The mTOR-Dependent Pathway
In contrast, rapamycin, torin1, and PP242 are well-established inhibitors of the mTOR signaling pathway.
-
Rapamycin , an allosteric inhibitor of mTOR Complex 1 (mTORC1), is one of the most widely used autophagy inducers.[2]
-
Torin1 is an ATP-competitive inhibitor of both mTORC1 and mTORC2, leading to a more complete inhibition of mTOR signaling and often a more robust induction of autophagy compared to rapamycin.[3]
-
PP242 is also an ATP-competitive mTOR kinase inhibitor, affecting both mTORC1 and mTORC2, and has been shown to induce autophagy.[4]
The differing modes of mTOR inhibition by these compounds can lead to variations in the magnitude and duration of autophagy induction.
Comparative Data on Autophagy Induction
Direct quantitative comparisons of this compound with rapamycin, torin1, and PP242 in the same experimental system are limited in the currently available literature. The following tables summarize data from individual studies, providing insights into the efficacy of each compound.
Disclaimer: The data presented below is collated from different studies and experimental conditions (e.g., cell lines, treatment concentrations, and durations). Therefore, a direct comparison of absolute values should be made with caution.
Table 1: Effect of Autophagy Inducers on LC3-II Levels
| Compound | Cell Line | Concentration | Treatment Duration | Fold Increase in LC3-II (approx.) | Reference |
| This compound | SU-DHL-4 (Lymphoma) | 10 µM | 24 hours | Not explicitly quantified as fold increase | [1] |
| Rapamycin | U87MG (Glioblastoma) | 10 nM | 24 hours | ~2.5-fold (vs. control) | [5] |
| Torin1 | Chick Myotubes | 100 nM | 3 hours | Significant increase in LC3-II/LC3-I ratio | [6] |
| PP242 | H460 (NSCLC) | 10 µM | 6 hours | Significant increase (with Bafilomycin A1) | [7] |
Table 2: Effect of Autophagy Inducers on p62/SQSTM1 Degradation
| Compound | Cell Line | Concentration | Treatment Duration | Effect on p62/SQSTM1 Levels | Reference |
| This compound | SU-DHL-4 (Lymphoma) | 10 µM | 48 hours | Not explicitly reported | [1] |
| Rapamycin | U87MG (Glioblastoma) | 10 nM | 24 hours | Significant decrease | [5] |
| Torin1 | Primary Macrophages | Not specified | Not specified | Decrease | [8] |
| PP242 | ERas (Transformed cells) | 1.5 µM | 24 hours | Reduced degradation | [4][9] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Signaling pathways of mTOR-dependent and -independent autophagy inducers.
Caption: General experimental workflow for assessing autophagy induction.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess autophagy. Specific details may need to be optimized for different cell lines and experimental conditions.
Protocol 1: Western Blotting for LC3 and p62
This protocol is used to quantify the levels of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1.
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on a 12-15% SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I or to the loading control is often calculated.
-
Protocol 2: Fluorescence Microscopy for LC3 Puncta Formation
This method visualizes the formation of autophagosomes, which appear as punctate structures when labeled with a fluorescently tagged LC3 protein.
-
Cell Culture and Transfection:
-
Seed cells on glass coverslips in a 24-well plate.
-
If not using endogenous LC3 staining, transfect cells with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3 or mCherry-LC3) using a suitable transfection reagent. Allow for protein expression for 24-48 hours.
-
-
Treatment and Fixation:
-
Treat the cells with the autophagy inducer or vehicle control for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Staining (for endogenous LC3):
-
If staining for endogenous LC3, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with an anti-LC3 primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta per cell using image analysis software.
-
Protocol 3: Autophagic Flux Assay
This assay distinguishes between an increase in autophagosome formation and a blockage of autophagosome degradation.
-
Treatment:
-
Treat cells with the autophagy inducer in the presence or absence of a lysosomal inhibitor, such as Bafilomycin A1 (100 nM) or chloroquine (50 µM), for the final 2-4 hours of the total treatment time.
-
-
Western Blotting:
-
Perform Western blotting for LC3 as described in Protocol 1.
-
-
Analysis:
-
Compare the levels of LC3-II in cells treated with the inducer alone to those treated with the inducer and the lysosomal inhibitor.
-
A further increase in LC3-II levels in the presence of the lysosomal inhibitor indicates an active autophagic flux (i.e., increased autophagosome formation).
-
Conclusion
This compound represents a promising new autophagy inducer with a distinct mTOR-independent mechanism of action. While direct, comprehensive quantitative comparisons with established mTOR inhibitors like rapamycin, torin1, and PP242 are still needed, the available data suggests it is a potent inducer of autophagy-dependent processes. The choice of an autophagy inducer for a specific research application will depend on the desired mechanism of action, the cellular context, and the specific research question being addressed. The experimental protocols provided in this guide offer a starting point for the robust assessment of autophagy induction by these and other novel compounds.
References
- 1. Induction of autophagy and autophagy-dependent apoptosis in diffuse large B-cell lymphoma by a new antimalarial artemisinin derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of autophagy inducers in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisinin induces selective and potent anticancer effects in drug resistant breast cancer cells by inducing cellular apoptosis and autophagy and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of mTOR reduces lipotoxic cell death in primary macrophages through an autophagy-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for SM1044: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential information for the safe handling and disposal of SM1044, an artemisinin derivative used in research.
Immediate Safety and Logistical Information
Due to the absence of specific, publicly available disposal protocols for this compound, it is imperative to handle it as a hazardous waste. The following procedures are based on general best practices for the disposal of artemisinin-related compounds and other laboratory chemicals.
Core Disposal Principles:
-
Consult Institutional Guidelines: Before proceeding with any disposal method, laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department. EHS will provide specific instructions based on local, state, and federal regulations.
-
Waste Segregation: this compound waste should be segregated from other waste streams to prevent unintended chemical reactions. This includes unused compounds, contaminated lab supplies, and solutions.[1]
-
Proper Labeling: All containers with this compound waste must be clearly labeled with the chemical name and associated hazards.
-
Container Integrity: Waste containers must be chemically compatible with this compound, in good condition, and kept securely closed to prevent leaks or spills.[1]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Waste Collection:
-
Solid Waste: Collect unused this compound, contaminated gloves, weighing papers, and pipette tips in a designated, leak-proof container.
-
Liquid Waste: Collect solutions containing this compound in a shatter-proof, leak-proof container designed for liquid chemical waste. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
-
-
Container Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1331880-08-0," and any known hazard characteristics.
-
Store the sealed waste container in a designated satellite accumulation area that has secondary containment to mitigate spills.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.[1]
-
Quantitative Data for Hazardous Waste Handling
The following table summarizes key quantitative parameters for the safe handling of chemical waste in a laboratory setting.
| Parameter | Guideline | Rationale |
| Container Fill Volume | Do not exceed 90% of the container's total capacity. | To prevent spills and allow for vapor expansion. |
| Satellite Accumulation Time | Refer to institutional and EPA guidelines (typically up to one year). | To ensure timely and compliant disposal of hazardous waste. |
| Acute Hazardous Waste Quantity | Up to 1 quart may be accumulated before collection is required. | To minimize the risks associated with storing highly toxic materials. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final removal by EHS.
References
Essential Safety and Handling Protocols for SM1044
Disclaimer: This document provides general guidance on personal protective equipment (PPE) and handling procedures for a research chemical. A specific Safety Data Sheet (SDS) for SM1044 is not publicly available. Researchers, scientists, and drug development professionals must obtain the SDS from the manufacturer or supplier for complete and accurate safety information before handling this compound. The information presented here is based on best practices for handling novel or potent compounds in a laboratory setting.
Identification of this compound
This compound is identified as a derivative of the antimalarial drug artemisinin.[1] It is intended for research use only and is not for human or veterinary use.[1]
Chemical Information:
| Identifier | Value |
|---|---|
| CAS Number | 1331880-08-0 |
| Chemical Formula | C34H55NO10 |
| Molecular Weight | 637.81 g/mol |
| Synonyms | SM-1044, SM 1044 |
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE based on general best practices for handling hazardous chemicals in a laboratory.[2][3]
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for procedures with a high risk of splashing. | Protects against splashes, aerosols, and airborne particles that can cause eye irritation or damage.[4][5] |
| Skin and Body Protection | A lab coat, closed-toe shoes, and long pants are mandatory. For handling larger quantities or in case of potential for significant exposure, chemically resistant coveralls or an apron should be used. | Prevents skin contact with the chemical.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are essential. The specific glove material should be selected based on the solvent used and the breakthrough time, which should be available in the manufacturer's SDS. Gloves should be inspected for any signs of degradation before use and disposed of after handling the chemical. | Protects hands from direct contact with the chemical.[5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the exposure potential and should be selected based on a formal risk assessment. | Prevents the inhalation of harmful dust, vapors, or aerosols.[2][4][5] |
Handling and Operational Plan
Engineering Controls:
-
Fume Hood: All manipulations of this compound, including weighing, dissolving, and aliquoting, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the laboratory.
Procedural Guidance:
-
Preparation:
-
Read and understand the Safety Data Sheet for this compound provided by the supplier.
-
Prepare a designated work area in a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily available.
-
-
Handling:
-
Wear the appropriate PPE at all times.
-
When weighing the solid compound, use a balance inside the fume hood or in an enclosure to prevent the dispersal of powder.
-
If preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Keep containers with this compound tightly closed when not in use.
-
-
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.
-
Sharps: Any sharps contaminated with this compound (e.g., needles, broken glass) must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.[6]
Disposal Procedures:
-
Do not dispose of this compound down the drain or in the regular trash.[6][7]
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a general workflow for handling a research chemical like this compound, emphasizing critical safety checkpoints.
Caption: General workflow for handling research chemicals with integrated safety checkpoints.
References
- 1. medkoo.com [medkoo.com]
- 2. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. falseguridad.com [falseguridad.com]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. saffronchemicals.com [saffronchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
